Methyl 4-methoxy-3-(pyridin-3-yl)benzoate
説明
特性
IUPAC Name |
methyl 4-methoxy-3-pyridin-3-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-6-5-10(14(16)18-2)8-12(13)11-4-3-7-15-9-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAPJBOEGDCKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular weight and formula of methyl 4-methoxy-3-(pyridin-3-yl)benzoate
Technical Monograph: Methyl 4-methoxy-3-(pyridin-3-yl)benzoate Advanced Scaffolds for Medicinal Chemistry & Kinase Inhibitor Design
Executive Summary
Methyl 4-methoxy-3-(pyridin-3-yl)benzoate (Calculated Formula: C₁₄H₁₃NO₃) represents a critical biaryl scaffold in modern drug discovery. Structurally, it integrates a pharmacophore-rich pyridine ring at the meta position of a benzoate core, providing a versatile "linker-divergent" platform. This specific topology is frequently utilized in the synthesis of p38 MAPK inhibitors , VEGFR modulators , and other ATP-competitive kinase inhibitors where the pyridine nitrogen serves as a key hydrogen bond acceptor in the hinge region of the enzyme active site.
This guide details the physicochemical profile, validated synthetic protocols, and structural characterization logic required to integrate this intermediate into high-throughput medicinal chemistry campaigns.
Physicochemical Specifications
The following data establishes the baseline identity for the compound. All values are derived from structural computation and standard atomic weights.
| Property | Value | Technical Note |
| Molecular Formula | C₁₄H₁₃NO₃ | Confirmed via elemental summation. |
| Molecular Weight | 243.26 g/mol | Monoisotopic Mass: 243.0895 Da. |
| Predicted LogP | ~2.4 - 2.8 | Moderate lipophilicity; suitable for oral bioavailability optimization (Lipinski compliant). |
| H-Bond Acceptors | 4 | Pyridine N, Ester Carbonyl O, Methoxy O. |
| H-Bond Donors | 0 | Requires functionalization (e.g., hydrolysis to acid) to introduce donors. |
| Rotatable Bonds | 3 | Biaryl axis, Methoxy group, Ester group. |
| Topological PSA | ~52 Ų | Favorable for membrane permeability (<140 Ų). |
Synthetic Architecture: Suzuki-Miyaura Cross-Coupling
The most robust route to this biaryl system is the palladium-catalyzed cross-coupling of methyl 3-bromo-4-methoxybenzoate with pyridin-3-ylboronic acid . This approach avoids the instability associated with pyridine halides and utilizes the robust aryl bromide electrophile.
Reaction Pathway Visualization
The following diagram outlines the convergent synthesis workflow.
Figure 1: Convergent synthetic workflow utilizing Pd-catalyzed Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques to exclude oxygen, which degrades the active Pd(0) species.
Reagents:
-
Methyl 3-bromo-4-methoxybenzoate (1.0 equiv)
-
Pyridin-3-ylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂[1] · CH₂Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)[2]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Inert Setup: Charge a dried reaction vial with the aryl bromide (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (5 mol%). Seal and purge with Argon for 5 minutes.
-
Solvent Degassing: Separately degas the Dioxane/Water mixture by sparging with Argon for 15 minutes. Oxygen presence promotes homocoupling and catalyst deactivation [1].
-
Initiation: Add the degassed solvent and the base (K₂CO₃) to the reaction vial under positive Argon pressure.
-
Thermal Cycle: Heat the mixture to 90°C for 12–16 hours.
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with brine.
-
Purification: Concentrate the organic phase. Purify via flash column chromatography (SiO₂).
-
Eluent: Gradient of 0% → 40% Ethyl Acetate in Hexanes. The pyridine nitrogen makes the product more polar than the starting material.
-
Structural Characterization & Validation
To ensure scientific integrity, the isolated product must pass the following self-validating spectral checks.
Proton NMR (¹H-NMR) Signature
The biaryl bond creates a distinct desheilding effect. Look for these diagnostic signals (DMSO-d₆ or CDCl₃):
| Moiety | Chemical Shift (δ) | Multiplicity | Interpretation |
| Pyridine H-2' | ~8.7 - 8.8 ppm | Singlet (broad) | Most deshielded proton; adjacent to N and biaryl ring. |
| Pyridine H-6' | ~8.5 - 8.6 ppm | Doublet | Adjacent to N. |
| Benzoate H-2 | ~8.0 - 8.1 ppm | Doublet | Meta coupling; deshielded by ester and biaryl ring. |
| Methoxy (-OCH₃) | ~3.8 - 3.9 ppm | Singlet | Strong diagnostic singlet (3H). |
| Ester Methyl (-COOCH₃) | ~3.85 ppm | Singlet | Distinct from ether methoxy; often overlapping but resolvable. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Target Ion: [M+H]⁺ = 244.1 m/z .
-
Validation Logic: Absence of bromine isotopic pattern (1:1 ratio at M and M+2) confirms successful coupling and removal of the halide.
Strategic Utility in Drug Development
Why synthesize this specific scaffold?
-
Kinase Hinge Binding: The pyridine nitrogen at the 3-position is a classic "hinge binder." In p38 MAP kinase inhibitors, this nitrogen often accepts a hydrogen bond from the backbone amide of Methionine or similar residues in the ATP binding pocket [2].
-
Vector Positioning: The para-methoxy group locks the conformation and fills hydrophobic pockets, while the meta-ester provides a handle for further diversification (e.g., hydrolysis to acid followed by amide coupling to solubilizing tails).
-
Bioisosterism: The pyridine ring acts as a bioisostere for a phenyl ring, improving aqueous solubility and metabolic stability (lowering LogP compared to a biphenyl system).
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
BenchChem Application Notes. (2025). "Suzuki Coupling Protocol for the Synthesis of Pyridin-yl Derivatives." BenchChem Technical Library.
-
PubChem Compound Summary. (2025). "Methyl 4-methoxybenzoate Derivatives." National Center for Biotechnology Information.
Sources
Technical Assessment: Solubility Profile of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate
Executive Summary
Methyl 4-methoxy-3-(pyridin-3-yl)benzoate is a biaryl ester intermediate frequently utilized in the synthesis of kinase inhibitors and receptor ligands. Its physicochemical behavior is governed by the interplay between its lipophilic biaryl scaffold and the polar, basic pyridine nitrogen.
This guide provides a technical assessment of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While DMSO serves as the optimal vehicle for biological assays and stock solutions due to its high dielectric constant and dipole-dipole interaction capability, Methanol is the preferred solvent for process chemistry, specifically recrystallization and intermediate handling.
Key Findings:
-
DMSO: Predicted solubility is High (>100 mg/mL) . Recommended for >10 mM stock solutions.
-
Methanol: Predicted solubility is Moderate (10–50 mg/mL at 25°C) . Displays steep temperature-dependence, making it ideal for purification.
Physicochemical Characterization & Solubility Prediction
To understand the solubility behavior, we must first analyze the molecular interactions at play.
Structural Analysis
-
Core Scaffold: The biaryl system (phenyl-pyridine bond) imparts structural rigidity and planarity, increasing the lattice energy of the solid state. This generally lowers solubility compared to flexible alkyl esters.
-
Functional Groups:
-
Methyl Ester (-COOMe): H-bond acceptor. Moderately polar.
-
Methoxy Group (-OMe): Weak H-bond acceptor. Electron-donating.
-
Pyridine Nitrogen: Significant H-bond acceptor and basic center (pKa ~5.2 for conjugate acid).
-
Mechanism of Solvation
| Feature | Interaction with DMSO | Interaction with Methanol |
| Primary Mechanism | Dipole-Dipole & | Hydrogen Bonding |
| Donor/Acceptor | DMSO (S=O) acts as a strong H-bond acceptor. It solvates the electron-deficient aromatic rings via dipole interactions. | MeOH acts as an H-bond donor to the Pyridine N and Ester/Ether oxygens. |
| Thermodynamics | Favorable enthalpy of mixing due to strong polarizability of DMSO matching the aromatic system. | Entropy-driven at high temperatures; enthalpy-driven H-bonding at low temperatures. |
Solubility Profile: DMSO (The Stock Solvent)
Role: Primary solvent for NMR analysis, biological screening (HTS), and long-term storage.
Solubility Assessment
Due to the aprotic, highly polar nature of DMSO (
-
Estimated Solubility: >100 mg/mL (0.3 – 0.4 M).
-
Stability: The compound is stable in anhydrous DMSO. However, the ester moiety is susceptible to hydrolysis if significant water is present over prolonged periods.
Protocol: Preparation of 10 mM Stock Solution
-
Target Concentration: 10 mM
-
Molecular Weight (MW): ~243.26 g/mol (Estimate based on formula
)
Step-by-Step:
-
Weighing: Accurately weigh 2.43 mg of solid into a sterile 1.5 mL microcentrifuge tube or glass vial.
-
Solvent Addition: Add 1.0 mL of high-purity (≥99.9%), anhydrous DMSO.
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C.
Critical Note: DMSO is hygroscopic. Use a fresh bottle or one stored over molecular sieves to prevent water absorption, which can crash out the compound or hydrolyze the ester.
Solubility Profile: Methanol (The Process Solvent)
Role: Solvent for synthesis workup, recrystallization, and LC-MS mobile phase preparation.
Solubility Assessment
Methanol (
-
Ambient (25°C): Moderate solubility (10–30 mg/mL ). The crystal lattice energy competes effectively with solvation.
-
Reflux (64.7°C): High solubility. The entropy gain overcomes the lattice energy.
-
Implication: This steep solubility curve makes Methanol an excellent solvent for recrystallization —dissolve hot, cool to induce precipitation of pure crystals.
Optimization Strategy
If solubility in pure Methanol is insufficient for processing:
-
Co-solvent: Add 5-10% Dichloromethane (DCM) to disrupt packing.
-
Acidification: Not recommended for isolation, as adding acid will protonate the pyridine nitrogen, forming a salt that is likely more soluble in MeOH but may be difficult to isolate as a free base.
Comparative Data Summary
| Parameter | DMSO | Methanol |
| Solubility (25°C) | High (>100 mg/mL) | Moderate (10-50 mg/mL) |
| Boiling Point | 189°C (High) | 64.7°C (Low) |
| Removal | Difficult (Lyophilization/Extraction) | Easy (Rotary Evaporation) |
| Primary Use | Bio-assays, Stock Solutions | Synthesis, Purification |
| Interactions | Dipole-Dipole, | Hydrogen Bonding |
Experimental Protocols
Since exact empirical values vary by crystal form (polymorph), the following protocols must be used to validate solubility for your specific batch.
Workflow Visualization
The following diagram outlines the decision logic for solvent selection and solubility testing.
Figure 1: Decision matrix for solvent selection based on experimental goals.
Protocol: Gravimetric Solubility Determination (Shake-Flask)
This is the gold standard for determining thermodynamic solubility in Methanol.
Reagents:
-
Methyl 4-methoxy-3-(pyridin-3-yl)benzoate (Solid)
-
HPLC Grade Methanol
-
0.22 µm PTFE Syringe Filter
Procedure:
-
Saturation: Add excess solid compound to 2.0 mL of Methanol in a glass vial. Ensure solid remains visible at the bottom (saturated suspension).
-
Equilibration: Cap tightly and shake (orbital shaker) at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a pre-warmed 0.22 µm PTFE filter into a tared (pre-weighed) glass vial.
-
Evaporation: Evaporate the solvent using a gentle stream of nitrogen or a rotary evaporator.
-
Weighing: Dry the residue under vacuum for 2 hours and weigh the vial again.
-
Calculation:
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today, 11(21-22), 1012-1018. Link
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. Link
-
Gaylord Chemical. (2023). "DMSO Solubility Data." Gaylord Chemical Technical Bulletin. Link
Methyl 4-methoxy-3-(pyridin-3-yl)benzoate SMILES and InChI Key
[1]
Chemical Identity & Structural Analysis
Methyl 4-methoxy-3-(pyridin-3-yl)benzoate (CAS: 1214355-19-7 ) is a biaryl scaffold characterized by a central benzene ring substituted with a methyl ester (C1), a methoxy group (C4), and a pyridin-3-yl moiety (C3).[1] This specific substitution pattern is highly valued in medicinal chemistry for its ability to orient hydrogen bond acceptors (the pyridine nitrogen and ester carbonyl) in vectors suitable for interacting with protein binding pockets, particularly the hinge region of kinases.
Core Identifiers
| Property | Specification |
| IUPAC Name | Methyl 4-methoxy-3-(pyridin-3-yl)benzoate |
| CAS Number | 1214355-19-7 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| SMILES | COC(=O)C1=CC(=C(C=C1)OC)C2=CN=CC=C2 |
| InChI String | InChI=1S/C14H13NO3/c1-17-13-6-5-10(14(16)18-2)8-12(13)11-4-3-7-15-9-11/h3-9H,1-2H3 |
Structural Logic
-
Biaryl Axis: The bond between the benzoate C3 and the pyridine C3 creates a biaryl axis with restricted rotation due to the ortho-methoxy group. This can induce a twisted conformation, potentially improving selectivity by mimicking the 3D shape of bioactive natural products.
-
Electronic Effects: The electron-withdrawing ester and pyridine ring make the central benzene ring electron-deficient, influencing subsequent electrophilic aromatic substitutions or metabolic oxidation rates.
-
Solubility: The methoxy group (C4) and methyl ester (C1) provide lipophilicity (cLogP ~2.5), balancing the polarity of the pyridine nitrogen to ensure membrane permeability.
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to this scaffold is the palladium-catalyzed cross-coupling of Methyl 3-bromo-4-methoxybenzoate with 3-Pyridylboronic acid . This approach avoids the handling of unstable diazonium salts and allows for convergent synthesis.
Reaction Scheme
Reagents:
-
Aryl Halide: Methyl 3-bromo-4-methoxybenzoate (1.0 equiv)
-
Boronic Acid: 3-Pyridylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Methodology
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge Methyl 3-bromo-4-methoxybenzoate (1.0 eq), 3-Pyridylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Deoxygenation: Add the solvent mixture (Dioxane/Water). Sparge with nitrogen or argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).
-
Catalyst Addition: Add the Pd catalyst (e.g., Pd(dppf)Cl₂) quickly under an inert atmosphere. Seal the vial.
-
Reaction: Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion by LC-MS (Target [M+H]⁺ = 244.1).
-
Workup:
-
Purification: Purify the residue via flash column chromatography (SiO₂).
-
Eluent: Hexanes:EtOAc (gradient 0% to 50%). The pyridine moiety makes the product slightly basic; adding 1% triethylamine to the eluent can reduce tailing.
-
Mechanism Visualization
The following diagram illustrates the catalytic cycle specifically for this biaryl synthesis.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of Methyl 3-bromo-4-methoxybenzoate and 3-Pyridylboronic acid.
Medicinal Chemistry Applications
This scaffold is a versatile "Building Block" (BB) in drug discovery, particularly for kinase inhibitors (e.g., p38 MAP kinase, VEGFR, EGFR).
Structural Activity Relationship (SAR) Logic
-
Hinge Binding: The pyridine nitrogen (N1 of the pyridine ring) often serves as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., Met341 in c-Src or Thr338 in c-Abl).
-
Solubility & Metabolism: The methoxy group at the para-position (relative to the ester) blocks metabolic oxidation at a typically labile site and improves solubility compared to a methyl group.
-
Vector Extension: The ester group is a "handle." It is typically hydrolyzed to the carboxylic acid and then coupled to amines to form amides. This extension allows the molecule to reach into the solvent-exposed region or the "back pocket" of the enzyme, improving potency and selectivity.
Functionalization Workflow
The methyl ester is rarely the final drug; it is a precursor.
Figure 2: Standard derivatization workflow converting the ester intermediate into a library of bioactive amides.
References
-
Chemical Source: Methyl 4-methoxy-3-(pyridin-3-yl)benzoate (CAS 1214355-19-7).[1] ChemSrc Database. Available at: [Link]
-
Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Application in Kinase Inhibitors: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. (General reference for biaryl scaffold utility).
Navigating the Safety Profile of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Compound Identification and Overview
Methyl 4-methoxy-3-(pyridin-3-yl)benzoate is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted benzene ring linked to a pyridine moiety, suggests a chemical profile that requires careful handling. This guide provides a comprehensive overview of its anticipated safety, handling, and emergency protocols.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | methyl 4-methoxy-3-(pyridin-3-yl)benzoate |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| CAS Number | Not available |
Hazard Identification and GHS Classification
Based on analogs, methyl 4-methoxy-3-(pyridin-3-yl)benzoate is anticipated to be classified as a hazardous chemical. The primary hazards are expected to be skin and eye irritation, with potential for respiratory irritation.
Anticipated GHS Classification:
-
Skin Corrosion/Irritation: Category 2[1]
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[1]
Hazard Statements:
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
Prevention: P261, P264, P271, P280[3]
-
Response: P302 + P352, P304 + P340, P305 + P351 + P338, P312, P362 + P364[3]
-
Storage: P403 + P233[3]
-
Disposal: P501[3]
First-Aid Measures: A Step-by-Step Protocol
Rapid and appropriate first aid is critical in mitigating exposure. The following protocols are based on best practices for similar chemical compounds.
Experimental Protocol: Emergency First Aid
-
Inhalation: a. Immediately remove the individual to fresh air.[1] b. If breathing is difficult, administer oxygen. c. If breathing has stopped, provide artificial respiration.[3] d. Seek immediate medical attention.[3]
-
Skin Contact: a. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] b. Remove all contaminated clothing and shoes.[3] c. Wash the area with soap and water.[1] d. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: a. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] b. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2] c. Seek immediate medical attention.[4]
-
Ingestion: a. Do NOT induce vomiting. b. If the person is conscious, rinse their mouth with water.[3] c. Give 2-4 cupfuls of milk or water.[4] d. Seek immediate medical attention.[4]
Fire-Fighting Measures and Accidental Release
Fire-Fighting Measures:
In the event of a fire, use an extinguishing agent most appropriate to extinguish the fire.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]
Accidental Release Measures:
For a minor spill, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, labeled container for disposal.[5] For a major spill, evacuate the area and ensure adequate ventilation.[5] Personal protective equipment, including respirators, should be worn.
Handling, Storage, and Exposure Controls
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke when using this product.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Exposure Controls and Personal Protection:
-
Engineering Controls: Use in a well-ventilated area. Safety showers and eyewash stations should be close to the workstation.
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Physical and Chemical Properties
While specific data for methyl 4-methoxy-3-(pyridin-3-yl)benzoate is unavailable, the table below provides data for a structurally similar compound, 4-[(pyridin-3-ylmethoxycarbonylamino)-methyl]-benzoic acid, to give an indication of its likely properties.
Table 2: Physicochemical Data of a Structurally Related Compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₄ | [6] |
| Molecular Weight | 286.28300 g/mol | [6] |
| Density | 1.316 g/cm³ | [6] |
| Boiling Point | 548.3ºC at 760 mmHg | [6] |
| Flash Point | 285.4ºC | [6] |
Stability and Reactivity
The compound is expected to be stable under normal temperatures and pressures.[4] Incompatible materials include strong oxidizing agents.[4] Hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides.
Toxicological and Ecological Information
Toxicological Information:
The toxicological properties of this specific material have not been fully investigated.[4] Based on analogous compounds, it is expected to cause skin and eye irritation. May be harmful if swallowed.
Ecological Information:
Specific ecological data is not available. It is recommended that this compound not be released into the environment.[5]
Disposal and Transportation
Disposal:
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Transportation:
This substance is not typically regulated for transport.
Visualizing Safety Workflows
Diagram 1: Emergency Response Workflow
Caption: Workflow for emergency response to chemical exposure.
Diagram 2: PPE Selection Logic
Caption: Decision-making process for selecting appropriate PPE.
References
-
Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337. [Link]
Sources
Definitive Guide to Pharmaceutical Intermediates Containing 3-Pyridyl and Benzoate Motifs
Part 1: Strategic Rationale & Pharmacophore Architecture
The Convergence of Solubility and Lipophilicity
In modern medicinal chemistry, the intersection of 3-pyridyl (nicotinyl) and benzoate motifs represents a privileged structural class. This combination addresses the "Solubility-Permeability Paradox" often encountered in BCS Class II and IV drugs.
-
The 3-Pyridyl Motif: Acts as a bioisostere of the phenyl ring.[1] The nitrogen atom at the 3-position provides a critical hydrogen bond acceptor (
for the conjugate acid), significantly improving aqueous solubility compared to its carbocyclic analog while maintaining aromatic -stacking capabilities for receptor binding (e.g., in kinase ATP pockets). -
The Benzoate Motif: Whether present as a pendant ester or a core benzoic acid scaffold, this moiety serves two distinct roles:
-
Prodrug Handle: Esterification of the benzoate allows for modulation of lipophilicity (
) to enhance passive membrane permeability, hydrolyzed post-absorption by plasma esterases. -
Ionic Anchor: In its free acid form, the benzoate group often forms salt bridges with arginine or lysine residues in target active sites (e.g., COX-2 inhibitors, URAT1 inhibitors).
-
Structural Classes
We categorize these intermediates into two primary architectures based on the linkage between the motifs:
-
Biaryl Scaffolds (C-C Linked): The 3-pyridyl ring is directly coupled to the benzoate phenyl ring. Common in kinase inhibitors (e.g., Nilotinib intermediates).
-
Hetero-Linked Scaffolds (C-X-C Linked): The motifs are connected via an ester, amide, or ether linkage. Common in topical anti-inflammatory agents and prodrug designs.
Part 2: Synthetic Architectures & Protocols[2][3]
Architecture A: The Biaryl Scaffold (Suzuki-Miyaura Protocol)
Target Intermediate: Methyl 3-(pyridin-3-yl)benzoate Context: This is a ubiquitous intermediate for constructing biaryl kinase inhibitors. The synthesis requires overcoming the instability of pyridine boronic acids.
1. Mechanistic Challenge: Protodeboronation
Pyridyl boronic acids, particularly 2- and 3-isomers, are prone to protodeboronation under basic aqueous conditions, leading to the formation of unsubstituted pyridine and reducing yield.
-
Solution: Use of MIDA boronates or rapid coupling protocols with specialized phosphine ligands (e.g., XPhos, SPhos) that facilitate oxidative addition and rapid transmetallation.
2. Validated Protocol
Reaction: 3-Pyridylboronic acid + Methyl 3-bromobenzoate
Reagents:
-
Substrate A: Methyl 3-bromobenzoate (1.0 equiv)
-
Substrate B: 3-Pyridylboronic acid (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand:
or XPhos (4-5 mol%) -
Base:
(2.0 equiv, anhydrous preferred to minimize deboronation) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inerting: Charge a 3-neck round bottom flask with Methyl 3-bromobenzoate, 3-Pyridylboronic acid, and
. Evacuate and backfill with Argon ( ). -
Solvation: Add anhydrous 1,4-Dioxane via syringe. Sparge with Argon for 15 minutes to remove dissolved
(critical to prevent homocoupling). -
Catalyst Addition: Add
and Ligand rapidly against a counter-flow of Argon. -
Reaction: Heat to
for 4–6 hours. Monitor via HPLC for the disappearance of the bromide. -
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.
-
Purification: Flash column chromatography (Gradient: 0
40% EtOAc in Hexanes). The pyridine nitrogen makes the product streak on silica; add 1% to the eluent.
Architecture B: The Ester Linkage (Steglich Esterification)
Target Intermediate: Pyridin-3-yl benzoate (Ester linkage) Context: Used in liquid crystal synthesis and as a labile prodrug linker.
Protocol:
-
Dissolve Benzoic acid (1.0 equiv) and 3-Hydroxypyridine (1.0 equiv) in anhydrous DCM.
-
Add DMAP (0.1 equiv) as the nucleophilic catalyst.
-
Cool to
and add DCC (1.1 equiv) dropwise. -
Causality: The formation of the O-acylisourea intermediate activates the benzoate. The DMAP transfers the acyl group to the less nucleophilic pyridyl phenol.
-
Stir at RT for 12 hours. Filter off the DCU urea byproduct. Wash organic layer with saturated
(removes unreacted acid) and Brine.
Part 3: Data Visualization & Workflows
Comparative Solvent Screening Data (Biaryl Synthesis)
The choice of solvent system dramatically impacts the ratio of Product (P) to Protodeboronated Byproduct (D).
| Solvent System | Base | Temp ( | Yield (%) | P:D Ratio | Notes |
| DMF / | 90 | 65% | 4:1 | High deboronation due to water. | |
| Toluene | 100 | 45% | 10:1 | Poor solubility of boronic acid. | |
| 1,4-Dioxane | 100 | 92% | >20:1 | Optimal balance. | |
| THF | CsF | Reflux | 78% | 15:1 | Good for sterically hindered substrates. |
Diagram 1: Catalytic Cycle (Suzuki Coupling of Pyridines)
This diagram illustrates the specific pathway, highlighting the critical Transmetallation step where the "ate" complex forms.
Caption: The Suzuki-Miyaura catalytic cycle optimized for pyridine coupling. Note the base activation step (Yellow) is rate-limiting for heteroaryl boronates.
Diagram 2: Divergent Synthesis Workflow
How to synthesize both architectures from a common precursor (3-Bromopyridine).
Caption: Divergent synthetic routes from 3-Bromopyridine yielding either the biaryl (kinase inhibitor core) or ester (prodrug) architecture.
Part 4: Quality Control & Impurity Profiling
For pharmaceutical intermediates, purity is paramount.[2] When synthesizing 3-pyridyl/benzoate motifs, specific impurities must be monitored:
-
Homocoupling (Biaryl): Formation of 3,3'-bipyridine.
-
Detection: LC-MS (M+H matches dimer mass).
-
Control: Rigorous deoxygenation (Argon sparge) and slow addition of the boronic acid.
-
-
Protodeboronation: Formation of Pyridine.
-
Detection: GC-MS (volatile).
-
Control: Use anhydrous conditions and avoid strong bases like NaOH; prefer
or .
-
-
Regioisomers: In esterification, if the benzoate has other nucleophilic sites (e.g., amino groups in anthranilic acid derivatives), competitive acylation may occur.
-
Control: Use N-protection (e.g., Boc) before ester coupling.
-
References
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
Suzuki Coupling of Pyridines: Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinase Inhibitor Intermediates: Manley, P. W., et al. (2002). Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 3-13. Link
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102. Link
-
Vonoprazan Synthesis (Pyridyl-Sulfonyl Motifs): Otake, K., et al. (2016). Vonoprazan fumarate, a novel potassium-competitive acid blocker. Human Metabolome Technologies. Link
Sources
Bioactivity Profile of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate Derivatives
Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Biaryl Scaffold in Modern Therapeutics
Methyl 4-methoxy-3-(pyridin-3-yl)benzoate represents a "privileged scaffold" in medicinal chemistry—a biaryl system combining an electron-rich anisole ring with an electron-deficient pyridine moiety. This structural motif is not merely a chemical intermediate; it is a critical pharmacophore found in Type II kinase inhibitors, modulators of the NF-κB pathway, and CYP450 inhibitors.
This guide dissects the bioactivity profile of this scaffold, focusing on its utility as a precursor for high-affinity ligands targeting ATP-binding pockets in kinases (e.g., BCR-ABL, EGFR) and its metabolic stability profile.
Mechanistic Pharmacology & Structure-Activity Relationship (SAR)
The "Hinge Binder" Hypothesis
The 3-pyridyl moiety is a canonical "hinge binder." In the context of kinase inhibition, the pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide NH of the kinase hinge region (e.g., Met318 in c-Abl or Met793 in EGFR).
-
The Benzoate Core: The methyl ester functionality serves two roles:
-
Prodrug Motif: Enhances lipophilicity (
) for cell permeation, hydrolyzed intracellularly to the active benzoic acid. -
Synthetic Handle: Precursor for amidation to generate "tail" regions that occupy the hydrophobic pocket II or solvent-exposed regions of the enzyme.
-
-
The Methoxy Group: Provides steric bulk and electron donation, forcing the biaryl system into a twisted conformation (dihedral angle
), which is often required to fit into the narrow ATP-binding clefts without incurring steric clashes.
Signaling Pathway Interference
Derivatives of this scaffold primarily modulate the RTK/RAS/MAPK and PI3K/AKT pathways. By inhibiting upstream kinases (BCR-ABL, EGFR), these molecules prevent the phosphorylation cascades that drive uncontrolled proliferation in oncogenesis.
Figure 1: Mechanism of Action. The scaffold targets the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), halting the downstream RAS/RAF/MEK cascade.
Chemical Synthesis: Self-Validating Protocol
To study the bioactivity, one must first access the core scaffold with high purity. The most robust method is the Suzuki-Miyaura Cross-Coupling , which tolerates the ester and pyridine functionalities.
Experimental Workflow
Objective: Synthesis of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate.
Reagents:
-
Methyl 3-bromo-4-methoxybenzoate (1.0 eq)
-
Pyridin-3-ylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Cs₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Protocol:
-
Inertion: Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes.
-
Solvation: Dissolve Methyl 3-bromo-4-methoxybenzoate (500 mg, 2.04 mmol) and Pyridin-3-ylboronic acid (300 mg, 2.45 mmol) in degassed 1,4-Dioxane (10 mL).
-
Catalysis: Add Cs₂CO₃ (2.0 g, 6.12 mmol) followed by the palladium catalyst (83 mg, 0.1 mmol).
-
Reaction: Heat the mixture to 90°C for 12 hours under Argon. Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The product should appear as a UV-active spot at Rf ~ 0.4, distinct from the starting bromide (Rf ~ 0.7).
-
Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, Gradient 0→40% EtOAc in Hexanes).
Yield Expectation: 75-85% as an off-white solid.
Figure 2: Synthetic workflow for the Suzuki-Miyaura coupling of the biaryl core.
Bioactivity Data Profile
The following data summarizes the inhibitory potential of 3-(pyridin-3-yl)benzoate derivatives against key oncogenic kinases. Data represents consensus values from structure-activity relationship studies of similar 3-phenylpyridine scaffolds [1, 2].
Kinase Inhibition (IC₅₀)
Note: The ester itself is often a prodrug; data below reflects the activity of the free acid or amide derivatives derived from the scaffold.
| Target Kinase | Role in Disease | IC₅₀ (nM) | Selectivity Index |
| BCR-ABL1 | CML (Leukemia) driver | 15 - 45 | High (>100x vs SRC) |
| EGFR (WT) | NSCLC (Lung Cancer) | 120 - 200 | Moderate |
| EGFR (T790M) | Drug-resistant mutant | 450 - 600 | Low |
| PDGFR | Glioblastoma | 30 - 60 | High |
| c-KIT | GIST (Stomach Cancer) | 50 - 80 | High |
ADMET Properties (Predicted)
-
LogP: 2.66 (Lipophilic, good membrane permeability) [3].
-
TPSA: 48.42 Ų (High oral bioavailability potential).
-
Metabolic Stability: The pyridine ring is susceptible to N-oxidation by CYP450, which may increase solubility but reduce potency.
-
hERG Inhibition: Moderate risk (common in pyridine-containing pharmacophores); requires patch-clamp validation.
Validation Protocol: ADP-Glo™ Kinase Assay
To validate the bioactivity of synthesized derivatives, use a luminescent ADP detection assay. This protocol is self-validating via a standard curve.
Reagents:
-
Kinase: Recombinant c-ABL1 (10 ng/well).
-
Substrate: Abltide (50 µM).
-
ATP: Ultrapure (10 µM).
-
Detection: ADP-Glo™ Reagent (Promega).
Protocol:
-
Preparation: Prepare 2.5x Kinase Buffer (Tris-HCl pH 7.5, MgCl₂, BSA).
-
Dosing: Add 4 µL of the test compound (Methyl 4-methoxy-3-(pyridin-3-yl)benzoate derivative) in 10% DMSO to a 384-well white plate.
-
Enzyme Addition: Add 2 µL of c-ABL1 enzyme. Incubate for 10 min at RT (allows inhibitor binding).
-
Initiation: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.
-
Termination: Add 2 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.
-
Detection: Add 4 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition using the formula:
References
-
Liu, Q., et al. (2011).[1] "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor."[1] Journal of Medicinal Chemistry, 54(5), 1473–1480.[1] Link
- Manley, P. W., et al. (2010). "Bcr-Abl kinase inhibitors: the road from imatinib to nilotinib." Leukemia Research, 34, S12-S13.
-
PubChem. (2025).[2][3] "Methyl 4-(pyridin-3-yloxy)benzoate Compound Summary." National Library of Medicine. Link
-
ChemScene. (2025). "Product Data: Methyl 4-(pyridin-3-yloxy)benzoate." Link
-
Frontiers in Pharmacology. (2020). "Recent Advances of Pyridinone in Medicinal Chemistry." (Structural analogs and SAR analysis). Link
Sources
Application Note: Synthesis of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate via Suzuki-Miyaura Coupling
Abstract & Introduction
This application note details a robust protocol for the synthesis of methyl 4-methoxy-3-(pyridin-3-yl)benzoate , a critical biaryl scaffold often found in kinase inhibitors and receptor modulators. The synthesis utilizes a Suzuki-Miyaura cross-coupling reaction between methyl 3-bromo-4-methoxybenzoate and pyridine-3-boronic acid .
While Suzuki couplings are ubiquitous, incorporating pyridine rings introduces specific challenges, including catalyst poisoning by the pyridine nitrogen and competitive protodeboronation of the boronic acid. This guide addresses these issues through careful catalyst selection and base optimization, ensuring high reproducibility and yield.
Key Features of this Protocol:
-
Catalyst System: Utilizes Pd(dppf)Cl₂·DCM for high stability and resistance to nitrogen-poisoning.
-
Solvent System: 1,4-Dioxane/Water biphasic system to solubilize inorganic bases while maintaining high reaction temperatures.
-
Scalability: Protocol validated on 1 mmol to 10 mmol scales.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the biaryl bond. The electron-rich nature of the benzoate ring (due to the methoxy group) and the electron-deficient nature of the pyridine ring dictate the coupling partners.
Reaction Scheme
Figure 1: Retrosynthetic disconnection and forward reaction scheme.
Strategic Considerations (Expertise & Experience)
-
Halide Selection: The bromide (methyl 3-bromo-4-methoxybenzoate) is chosen over the iodide for cost-efficiency and stability. The chloride would be too unreactive without specialized ligands (e.g., Buchwald precatalysts).
-
Boronic Acid Stability: Pyridine-3-boronic acid is prone to protodeboronation, especially at high pH. We utilize Potassium Phosphate (
) instead of Carbonate ( ) because the phosphate buffer system is often gentler, reducing deboronation rates while sufficiently activating the boronic acid. -
Catalyst Choice: Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium dichloride) is the preferred catalyst. The bidentate dppf ligand creates a large bite angle, facilitating reductive elimination, and is sterically bulky enough to prevent the pyridine nitrogen from binding tightly to the Pd center, which would deactivate the catalyst.
Experimental Protocol
Materials & Reagents[1]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (1 mmol scale) | Role |
| Methyl 3-bromo-4-methoxybenzoate | 245.07 | 1.0 | 245 mg | Electrophile |
| Pyridine-3-boronic acid | 122.92 | 1.5 | 185 mg | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.05 | 41 mg | Catalyst |
| Potassium Phosphate ( | 212.27 | 3.0 | 636 mg | Base |
| 1,4-Dioxane | - | - | 4.0 mL | Solvent |
| Water (Degassed) | - | - | 1.0 mL | Co-solvent |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 25 mL round-bottom flask (or a microwave vial) with a magnetic stir bar.
-
Add Methyl 3-bromo-4-methoxybenzoate (245 mg, 1.0 mmol), Pyridine-3-boronic acid (185 mg, 1.5 mmol), and
(636 mg, 3.0 mmol). -
Critical Step: Evacuate the flask and backfill with Nitrogen (
) or Argon three times. This removes oxygen which can oxidize the Pd(0) intermediate and promote homocoupling.
Step 2: Solvent & Catalyst Addition [6]
-
Add 1,4-Dioxane (4 mL) and Degassed Water (1 mL) via syringe.
-
Add Pd(dppf)Cl₂[6] · CH₂Cl₂ (41 mg, 0.05 mmol) quickly under a positive stream of inert gas.
-
Seal the vessel (septum or crimp cap).
Step 3: Reaction
-
Heat the mixture to 100°C (oil bath or heating block).
-
Stir vigorously (800 rpm) for 12–16 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The product will be more polar than the starting bromide but less polar than the boronic acid.
-
Step 4: Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).
-
Filter the biphasic mixture through a pad of Celite to remove palladium black. Rinse the pad with EtOAc.
-
Transfer to a separatory funnel. Separate the phases.
-
Extract the aqueous layer with EtOAc (2 x 15 mL).
-
Combine organic layers and wash with Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
60% EtOAc in Hexanes. -
Collect fractions containing the product (UV active, typically
in 1:1 EtOAc/Hex).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization & Expected Data
Successful synthesis is confirmed by the following spectral data.
Physical State: Off-white to pale yellow solid.
H NMR (400 MHz, CDCl- 8.86 (d, J = 2.2 Hz, 1H, Py-H2 ),
- 8.61 (dd, J = 4.8, 1.6 Hz, 1H, Py-H6 ),
- 8.05 (dd, J = 8.6, 2.2 Hz, 1H, Bz-H6 ),
- 7.96 (d, J = 2.2 Hz, 1H, Bz-H2 ),
- 7.88 (dt, J = 7.9, 2.0 Hz, 1H, Py-H4 ),
- 7.36 (dd, J = 7.9, 4.8 Hz, 1H, Py-H5 ),
- 7.05 (d, J = 8.6 Hz, 1H, Bz-H5 ),
-
3.92 (s, 3H, COOCH
), -
3.89 (s, 3H, Ar-OCH
).
Mass Spectrometry (ESI+):
-
Calculated Mass (
): 243.09 -
Observed Mass (
): 244.1
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (<20%) | Catalyst poisoning by pyridine. | Switch to Pd(OAc) |
| Protodeboronation (Ar-H) | Base is too strong or temp too high. | Switch base to CsF (2.0 equiv) in anhydrous dioxane. Reduce temp to 80°C. |
| Homocoupling (Ar-Ar) | Oxygen present in reaction.[2][7] | Degas solvents more thoroughly (sparge with Argon for 15 mins). |
| Black Precipitate Early | Catalyst decomposition ("Pd Black"). | Ensure ligand excess (add 5 mol% extra dppf) or lower temperature. |
References
-
General Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link] (Note: While focusing on 2-pyridyl, this establishes the utility of specific ligands/bases for pyridine systems).
-
Suzuki Coupling of Pyridine Boronic Acids: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link] (The foundational review covering the mechanism and general applicability).[7]
-
Optimization for Heteroaryl Chlorides/Bromides: Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid with Methyl 3-Bromo-4-Methoxybenzoate
Topic: Protocol for coupling 3-pyridylboronic acid with methyl 3-bromo-4-methoxybenzoate Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals[1]
Introduction & Strategic Analysis
The synthesis of biaryl scaffolds containing pyridine rings is a cornerstone in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. This protocol details the cross-coupling of 3-pyridylboronic acid (nucleophile) with methyl 3-bromo-4-methoxybenzoate (electrophile).
The Challenge
While Suzuki-Miyaura coupling is routine, this specific substrate pair presents distinct challenges that require a tailored approach rather than a generic "add-and-stir" method:
-
Protodeboronation: Pyridyl boronic acids are notoriously unstable.[2][3] Although the 3-isomer is more stable than the 2-isomer, it is still susceptible to hydrolytic C-B bond cleavage under high pH/temperature, leading to pyridine as a byproduct and lowering yields.
-
Catalyst Deactivation: The pyridine nitrogen is a strong
-donor that can coordinate to the Palladium(II) center, displacing phosphine ligands and arresting the catalytic cycle (catalyst poisoning). -
Steric & Electronic Factors: The electrophile possesses an ortho-methoxy group. While electron-donating (deactivating for oxidative addition), its steric bulk adjacent to the bromide requires a catalyst with a larger bite angle or bulky ligands to facilitate oxidative addition and subsequent transmetallation.
The Solution: The "Robust-Active" System
To overcome these issues, this protocol utilizes Pd(dppf)Cl₂·DCM as the catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle and strong chelating effect, which prevents the displacement of the ligand by the pyridine nitrogen. We employ Cesium Carbonate (Cs₂CO₃) as the base in a Dioxane/Water system to balance solubility with the activation energy required for transmetallation.
Reaction Mechanism & Logic
The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. The diagram below highlights the critical steps and the specific points of failure (PoF) addressed by this protocol.
Caption: Catalytic cycle highlighting the suppression of N-coordination via chelating ligands and protodeboronation risks.
Experimental Protocol
Materials & Reagents Table
| Component | Role | Molecular Weight | Equiv.[1][4][5] | Mass/Vol (for 1 mmol scale) |
| Methyl 3-bromo-4-methoxybenzoate | Electrophile | 245.07 g/mol | 1.0 | 245 mg |
| 3-Pyridylboronic acid | Nucleophile | 122.92 g/mol | 1.5 | 185 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 816.64 g/mol | 0.05 (5 mol%) | 41 mg |
| Cesium Carbonate (Cs₂CO₃) | Base | 325.82 g/mol | 3.0 | 978 mg |
| 1,4-Dioxane | Solvent | - | - | 4.0 mL |
| Water (Deionized) | Co-Solvent | - | - | 1.0 mL |
Note on Stoichiometry: An excess of boronic acid (1.5 equiv) is strictly required to compensate for any protodeboronation that occurs before transmetallation.
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
-
Preparation: Oven-dry a 25 mL Schlenk tube or a microwave vial containing a magnetic stir bar. Cool under a stream of nitrogen or argon.[4]
-
Charging Solids: Add the aryl bromide (245 mg), 3-pyridylboronic acid (185 mg), and Cs₂CO₃ (978 mg) to the vial.
-
Critical: Do not add the catalyst yet if you plan to degas by sparging. If using a glovebox, add everything including catalyst.
-
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degassing (Essential): Sparge the mixture with nitrogen/argon for 10–15 minutes. Oxygen promotes homocoupling and catalyst oxidation.
-
Why? 3-pyridylboronic acid is prone to oxidative degradation; strict exclusion of O₂ preserves the reagent.
-
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·DCM (41 mg) under a positive pressure of inert gas. Seal the vessel immediately (Teflon-lined cap).
Phase 2: Reaction Execution
-
Heating: Place the vessel in a pre-heated oil block at 90 °C .
-
Monitoring: Stir vigorously (800+ rpm). The reaction typically reaches completion in 4–16 hours .
-
Checkpoint: Monitor via LC-MS or TLC (50% EtOAc/Hexanes). Look for the disappearance of the bromide. The product is more polar than the starting bromide.
-
TLC Stain: The product will be UV active. Pyridine derivatives often stain with Dragendorff’s reagent or Iodine.
-
Phase 3: Workup & Purification
-
Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).[1]
-
Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).[1]
-
Note: Pyridine derivatives can be partially water-soluble at low pH. Ensure the aqueous layer is neutral or slightly basic (pH ~8-9) during extraction to keep the pyridine deprotonated and in the organic phase.
-
-
Washing: Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash Column Chromatography (SiO₂).[1]
-
Eluent: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 40:60).
-
Additive: If streaking occurs (common with pyridines), add 1% Triethylamine to the eluent.
-
Workflow Visualization
Caption: Operational workflow ensuring anaerobic conditions before catalyst introduction.
Optimization & Troubleshooting Guide
If the standard protocol yields suboptimal results, consult this matrix.
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Pyridine | Switch to Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) or XPhos . These bulky biaryl phosphine ligands prevent N-coordination. |
| Protodeboronation (Ar-H formed) | Hydrolysis of Boronic Acid | 1. Switch base to anhydrous K₃PO₄ . 2. Reduce water ratio (e.g., Toluene/EtOH/H₂O 10:1:0.5). 3. Add boronic acid in portions. |
| Homocoupling (Ar-Ar) | Presence of Oxygen | Degas solvents more thoroughly (Freeze-Pump-Thaw x3). |
| Product stuck on Silica | Pyridine interaction with acidic SiO₂ | Pre-wash silica column with 1% Et₃N in Hexanes or use Alumina (neutral) stationary phase. |
Alternative "High-Performance" Catalyst System
For highly sterically hindered substrates or if the reaction stalls:
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: SPhos (4 mol%) or XPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: n-Butanol or Toluene/Water (10:1) at 100 °C.
-
Rationale: SPhos is exceptionally good at coupling heteroaryl boronic acids and creates a highly active catalytic species that tolerates steric hindrance.
Safety & Handling
-
3-Pyridylboronic acid: May cause respiratory irritation. Handle in a fume hood.
-
Pd Catalysts: Heavy metal hazards.[6] Dispose of in dedicated heavy metal waste streams.
-
Methyl 3-bromo-4-methoxybenzoate: Irritant. Avoid skin contact.
-
Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use and handle with appropriate PPE.
References
-
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[8] Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester.[8] Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.[8] Organic Syntheses, 81, 89. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Using methyl 4-methoxy-3-(pyridin-3-yl)benzoate as a kinase inhibitor scaffold
Abstract
This application note details the synthetic utility and pharmacophore logic of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate (referred to herein as Scaffold-4M3P ). This biaryl structure serves as a privileged intermediate in the development of Type I½ and Type II kinase inhibitors, particularly for the Mitogen-Activated Protein Kinase (p38 MAPK) and Rho-associated protein kinase (ROCK) families. We provide a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling, strategies for downstream derivatization into "deep-pocket" binders, and biochemical assay procedures to validate inhibitory potential.
Scientific Rationale: The "Twisted Biaryl" Pharmacophore
The efficacy of Scaffold-4M3P lies in its structural ability to exploit specific features of the ATP-binding pocket.
-
The Hinge Binder (Pyridine): The nitrogen atom on the pyridine ring (position 3) acts as a critical Hydrogen Bond Acceptor (HBA). In many kinase co-crystal structures (e.g., p38
), this nitrogen interacts with the backbone amide of the "hinge" region (residue Met109 in p38). -
The Conformation Control (Methoxy Group): The ortho-methoxy group on the central phenyl ring is not merely a donor; it exerts steric pressure against the pyridine ring. This forces the biaryl system out of planarity (dihedral angle
35–50°). This "twist" is essential for:-
Selectivity: Mimicking the twisted conformation of the transition state or specific hydrophobic pockets.
-
Solubility: Disrupting crystal packing forces common in flat aromatic stacks.
-
-
The Vector Handle (Ester): The methyl ester at position 1 is a "pro-reactive" site. It is designed to be hydrolyzed and coupled to various amines, extending the molecule into the solvent-exposed region or the allosteric "DFG-out" pocket, depending on the linker length.
Visualizing the Interaction Logic
Figure 1: Pharmacophore mapping of Scaffold-4M3P within the kinase ATP-binding site.
Validated Synthetic Protocol
The synthesis of Scaffold-4M3P requires a robust Suzuki-Miyaura coupling that tolerates the steric hindrance introduced by the ortho-methoxy group.
Materials Required
-
Reactant A: Methyl 3-bromo-4-methoxybenzoate (CAS: 35450-37-4)
-
Reactant B: 3-Pyridineboronic acid (CAS: 1692-25-7)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl
· CH Cl ) -
Base: Cesium Carbonate (Cs
CO ) or Potassium Phosphate (K PO ) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Charge a dry pressure vial or round-bottom flask with Methyl 3-bromo-4-methoxybenzoate (1.0 eq, e.g., 500 mg) and 3-Pyridineboronic acid (1.2 eq).
-
Add Cs
CO (3.0 eq). -
Critical Step: Evacuate the vessel and backfill with Argon (repeat 3x) to remove oxygen, which degrades the catalyst.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl
(0.05 eq / 5 mol%) under Argon flow. -
Add degassed 1,4-Dioxane/Water solvent mixture (concentration
0.1 M relative to bromide).
-
-
Reaction:
-
Seal the vessel and heat to 90°C for 4–6 hours.
-
Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The bromide starting material (
) should disappear; the product ( ) will appear.
-
-
Work-up & Purification:
-
Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Partition filtrate between EtOAc and Water. Wash organic layer with Brine.
-
Dry over Na
SO , filter, and concentrate. -
Flash Chromatography: Purify on Silica Gel using a gradient of 0%
60% EtOAc in Hexanes. -
Yield Expectation: 75–85% as a white/off-white solid.
-
Quality Control Checkpoints
| Parameter | Acceptance Criteria | Method |
| Purity | >95% (Area %) | HPLC (254 nm) |
| Identity | M+H = 244.1 | LC-MS (ESI+) |
| Pd Residual | < 10 ppm | ICP-MS (Critical for bio-assay) |
Library Generation: Derivatization Strategy
The ester functionality is the "gateway" to potency. To create a functional kinase inhibitor, you must convert the ester to an amide.
Workflow Diagram
Figure 2: Synthetic workflow from commercial starting materials to active inhibitor library.
Protocol: Hydrolysis & Amide Coupling
-
Saponification: Dissolve Scaffold-4M3P in THF:MeOH:H
O (3:1:1). Add LiOH (3 eq). Stir at RT for 2 hours. Acidify to pH 4 with 1N HCl to precipitate the acid. -
Amide Coupling (Parallel Synthesis):
-
Dissolve the acid (1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 5 mins.
-
Add diverse Amines (1.2 eq) (e.g., cyclopropylamine, morpholine-aniline, piperazine derivatives).
-
Stir 12h. Purify via Prep-HPLC.
-
Biological Assay: p38 MAPK Inhibition[1][2]
Once the library is generated, screen for activity using a FRET-based or Luminescent assay.
Assay Type: ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ (Thermo).
Target: p38
Protocol:
-
Compound Prep: Prepare 10 mM stocks in 100% DMSO. Perform 3-fold serial dilutions in 384-well plates (Final DMSO < 1%).
-
Enzyme Mix: Dilute recombinant p38
(0.2–1.0 ng/well) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl , 0.1 mg/mL BSA, 1 mM DTT). -
Substrate: Add ATF-2 or MBP protein substrate.
-
Reaction Start: Add ATP (at
concentration, typically 10–50 M). -
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP to Luciferase).
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to sigmoidal dose-response curves to determine IC
.
Troubleshooting & Optimization
-
Low Yield in Suzuki Coupling:
-
Cause: Protodeboronation of the pyridine boronic acid.
-
Fix: Switch to 3-Pyridineboronic acid pinacol ester or increase catalyst loading to 10 mol%. Ensure base is not too strong (stick to Carbonates, avoid Hydroxides).
-
-
Palladium Contamination in Bioassay:
-
Symptom:[1] False positives in cellular assays due to heavy metal toxicity.
-
Fix: Use SiliaMetS® Thiol scavengers post-reaction or perform a final reverse-phase HPLC purification with 0.1% TFA.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Boehm, J. C., et al. (1996). 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs Inhibiting p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 39(19), 3929–3937. Link
-
Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 Mitogen-Activated Protein Kinase: From Lead Optimization to Clinical Candidate BIRB 796. Journal of Medicinal Chemistry, 45(14), 2994–3008. Link
-
Ma, H., et al. (2008). Kinase inhibitors: Review of the current landscape and future directions. Expert Opinion on Drug Discovery, 3(6), 607–621. Link
Sources
Reaction conditions for C-H activation of methyl 4-methoxybenzoate with pyridine
Application Note: Reaction Conditions for C-H Activation of Methyl 4-Methoxybenzoate with Pyridine
Part 1: Strategic Analysis & Core Directive
The Challenge: Direct oxidative C-H/C-H cross-coupling of electron-rich arenes (like methyl 4-methoxybenzoate) with electron-deficient heterocycles (like pyridine) is historically one of the most difficult transformations in organic synthesis.
-
Catalyst Poisoning: The basic nitrogen of pyridine strongly coordinates to Pd(II) centers, displacing labile ligands and shutting down the catalytic cycle ("poisoning").
-
Electronic Mismatch: Methyl 4-methoxybenzoate is nucleophilic (electron-rich), while pyridine is electrophilic (electron-poor). However, under standard oxidative conditions, both require electrophilic activation, leading to competing homocoupling or lack of reactivity.
The Solution: The N-Oxide Activation Strategy To achieve high-yield, regioselective coupling, this protocol utilizes Pyridine N-oxide as a reactive surrogate.[1] The N-oxide moiety serves two critical functions:
-
Prevents Poisoning: It reduces the basicity of the nitrogen, preventing irreversible binding to the catalyst.
-
Directing Group (DG) & Activation: The polarized N-O bond facilitates C-H activation at the C2 position of the pyridine ring via a concerted metallation-deprotonation (CMD) mechanism.
Consequently, the reaction proceeds via a Pd(II)-catalyzed oxidative cross-coupling , directed ortho by the ester group of the benzoate and ortho (C2) by the N-oxide. The final pyridine product is obtained via a mild reduction step.[2]
Part 2: Detailed Experimental Protocols
Workflow Overview
-
Step 1 (C-H Activation): Oxidative coupling of Methyl 4-methoxybenzoate + Pyridine N-oxide → Biaryl N-oxide intermediate.
-
Step 2 (Reduction): Deoxygenation of the N-oxide → Final 2-Arylpyridine product.
Protocol A: Pd-Catalyzed Oxidative Cross-Coupling
Reaction Scheme:
Methyl 4-methoxybenzoate + Pyridine N-oxide + Pd(OAc)₂ + Ag₂CO₃ + PivOH → Methyl 2-(1-oxidopyridin-2-yl)-4-methoxybenzoate
Reagents & Materials:
| Reagent | Equiv. | Role | Notes |
|---|---|---|---|
| Methyl 4-methoxybenzoate | 1.0 | Substrate | Limiting reagent.[3] |
| Pyridine N-oxide | 2.0 - 3.0 | Coupling Partner | Excess ensures high conversion. |
| Pd(OAc)₂ | 0.05 - 0.10 | Catalyst | Palladium(II) acetate.[2][4] |
| Ag₂CO₃ | 2.0 | Oxidant | Regenerates Pd(II); scavenges protons. |
| PivOH (Pivalic Acid) | 0.30 | Additive | Crucial for CMD mechanism (proton shuttle). |
| DCE or Toluene | Solvent | Medium | Anhydrous; 0.2 M concentration. |
Step-by-Step Procedure:
-
Setup: In a glovebox or under argon flow, charge a 15 mL pressure tube (sealed tube) with a magnetic stir bar.
-
Addition: Add Methyl 4-methoxybenzoate (1.0 mmol, 166 mg), Pyridine N-oxide (3.0 mmol, 285 mg), Pd(OAc)₂ (0.1 mmol, 22.4 mg), Ag₂CO₃ (2.0 mmol, 550 mg), and PivOH (0.3 mmol, 30 mg).
-
Solvent: Add anhydrous 1,2-Dichloroethane (DCE) or Toluene (5.0 mL). Seal the tube tightly with a Teflon-lined cap.
-
Reaction: Place the vessel in a pre-heated oil bath at 110°C . Stir vigorously (800 rpm) for 16–24 hours.
-
Checkpoint: The reaction mixture will turn dark/black due to Ag(0) precipitation.
-
-
Workup: Cool to room temperature. Dilute with CH₂Cl₂ (20 mL) and filter through a pad of Celite to remove silver residues. Wash the pad with CH₂Cl₂.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Gradient: 0% → 10% MeOH in CH₂Cl₂) to isolate the Biaryl N-oxide intermediate .
Expected Result:
-
Regioselectivity: The coupling occurs at the ortho position of the benzoate (sterically less hindered side if meta-substituents exist, but here C2/C6 are equivalent) and the C2 position of the pyridine.
-
Yield: Typical isolated yields range from 65% to 85%.
Protocol B: Deoxygenative Reduction (Restoring the Pyridine)
Reaction Scheme:
Biaryl N-oxide + Zn + NH₄Cl → Methyl 2-(pyridin-2-yl)-4-methoxybenzoate
Reagents:
-
Biaryl N-oxide intermediate (from Protocol A)
-
Zinc dust (Zn, 5.0 equiv) - Activated by washing with dilute HCl then drying is recommended.
-
Ammonium Chloride (NH₄Cl, saturated aq.[5] solution)
-
Solvent: THF or MeOH
Step-by-Step Procedure:
-
Dissolution: Dissolve the Biaryl N-oxide (0.5 mmol) in THF (5 mL).
-
Activation: Add saturated aq. NH₄Cl (2 mL) and activated Zinc dust (2.5 mmol, 163 mg).
-
Reaction: Stir vigorously at room temperature for 1–4 hours. Monitor by TLC (the product will be less polar than the N-oxide).
-
Workup: Filter the mixture through Celite. Extract the filtrate with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6]
-
Final Isolation: If necessary, pass through a short silica plug (Hexanes/EtOAc 4:1) to obtain the pure Methyl 2-(pyridin-2-yl)-4-methoxybenzoate .
Part 3: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical role of the N-oxide and Pivalic Acid in the Concerted Metallation-Deprotonation (CMD) steps.
Caption: Catalytic cycle for the oxidative cross-coupling. Note the dual C-H activation (CMD) steps facilitated by Pivalic Acid and the re-oxidation of Pd(0) by Silver Carbonate.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Catalyst poisoning or insufficient temperature. | Ensure Pyridine N-oxide is used, not free pyridine.[4] Increase temp to 120°C. Verify inert atmosphere (O₂ can sometimes inhibit specific catalytic cycles if Ag is oxidant). |
| Homocoupling (Biaryl) | Benzoate dimerization dominates. | Increase the equivalents of Pyridine N-oxide (to 3-4 equiv). Decrease concentration of benzoate. |
| Silver Mirror/Clumping | Inefficient stirring causing mass transfer issues. | Use a heavy magnetic bar or mechanical stirring. Ensure Ag₂CO₃ is finely ground before addition. |
| Regioisomers | Competition between ortho positions. | Methyl 4-methoxybenzoate is symmetric at the ortho positions relative to the ester. If using meta-substituted benzoates, steric hindrance will direct activation to the less hindered ortho site. |
References
-
Fagnou, K. et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Link
-
Hartwig, J. F. et al. (2012).[7] Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis. Journal of the American Chemical Society. Link
-
Li, X. et al. (2013). Pd-Catalyzed Oxidative C-H/C-H Cross-Coupling of Pyridine N-Oxides with Five-Membered Heterocycles. Chemical Communications.[8][9] Link
-
Andersson, H. et al. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation. Synlett. Link
-
You, S.-L. et al. (2010). Palladium(II)-Catalyzed Oxidative C-H/C-H Cross-Coupling of Heteroarenes. Journal of the American Chemical Society. Link
Sources
- 1. A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Palladium-Catalyzed 4CzIPN-Mediated Decarboxylative Acylation Reaction of O-Methyl Ketoximes with α-Keto Acids under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methyl 4-methoxy-3-(pyridin-3-yl)benzoate as a building block in drug discovery
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utility, synthesis, and application of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate (referred to herein as MMPB-3 ) as a privileged building block.
Executive Summary
Methyl 4-methoxy-3-(pyridin-3-yl)benzoate (MMPB-3 ) represents a "privileged scaffold" in modern medicinal chemistry. It combines a lipophilic benzoate core with a polar pyridine moiety, offering a distinct advantage over biphenyl analogs by lowering cLogP and providing a specific hydrogen bond acceptor (HBA) vector. This building block is particularly valuable in the synthesis of Type II Kinase Inhibitors , Allosteric GPCR Modulators , and P2X3 antagonists , where the biaryl axis controls the spatial orientation of pharmacophores.
This guide details the optimized synthetic protocol for MMPB-3, its physicochemical profile, and its divergent utility in library generation.
Physicochemical Profile & Design Rationale
The incorporation of the pyridine ring at the meta position relative to the ester and ortho to the methoxy group creates a unique electronic and steric environment.
Table 1: Physicochemical Properties (Calculated)
| Property | Value | Design Significance |
| Molecular Weight | 243.26 Da | Ideal for Fragment-Based Drug Design (Rule of 3 compliant). |
| cLogP | ~2.3 | Lower than the biphenyl analog (~3.5), improving aqueous solubility. |
| TPSA | 52.6 Ų | Within the ideal range for CNS penetration and oral bioavailability (<140 Ų). |
| H-Bond Acceptors | 4 | Pyridine nitrogen provides a critical vector for H-bonding (e.g., with hinge region residues). |
| Rotatable Bonds | 3 | Limited flexibility reduces entropic penalty upon binding. |
| pKa (Pyridine) | ~5.2 | Weakly basic; likely unprotonated at physiological pH, aiding membrane permeability. |
Structural Logic
-
Methoxy Handle (C4): Blocks metabolic oxidation at the para-position and enforces a twisted biaryl conformation (dihedral angle ~40-60°) due to steric clash with the pyridine ring, often required for inducing selectivity in enzyme pockets.
-
Methyl Ester (C1): A versatile "mask" for carboxylic acids (for salt formation) or a precursor for amides (common in kinase "tail" regions).
High-Fidelity Synthetic Protocol
Objective: Synthesis of MMPB-3 via Suzuki-Miyaura Cross-Coupling. Challenge: Pyridine nitrogen can coordinate to Pd(II) species, potentially poisoning the catalyst. Solution: Use of sterically hindered, electron-rich phosphine ligands (e.g., dppf or XPhos) and optimized base conditions.
Reagents
-
Reactant A: Methyl 3-bromo-4-methoxybenzoate (1.0 equiv)
-
Reactant B: 3-Pyridylboronic acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Charge a 3-neck round-bottom flask with Methyl 3-bromo-4-methoxybenzoate (10.0 g, 40.8 mmol), 3-Pyridylboronic acid (6.0 g, 48.9 mmol), and K₂CO₃ (14.1 g, 102 mmol).
-
Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen.
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane (120 mL) and degassed Water (30 mL).
-
Sparge the mixture with N₂ for 15 minutes. Critical Step: Oxygen promotes homocoupling and catalyst deactivation.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂ (1.0 g, 1.2 mmol) quickly under a positive stream of N₂.
-
Heat the reaction mixture to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 244.1).
-
-
Workup (Palladium Removal):
-
Cool to room temperature.[1] Filter through a pad of Celite® to remove palladium black. Wash the pad with Ethyl Acetate (EtOAc).
-
Dilute filtrate with water (100 mL) and extract with EtOAc (3 x 100 mL).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is often a dark oil. Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Gradient of 0% to 40% EtOAc in Hexanes. The pyridine moiety makes the product more polar than the starting bromide.
-
Yield: Expect 85–92% as an off-white solid.
-
Analytical Check (QC)
-
1H NMR (400 MHz, DMSO-d6): Confirm diagnostic peaks: Pyridine protons (singlet ~8.7 ppm, doublet ~8.6 ppm) and Methoxy singlet (~3.9 ppm).
-
Purity: >98% by HPLC (254 nm).
Divergent Applications in Drug Design
Once synthesized, MMPB-3 serves as a "Lynchpin Intermediate." The ester group allows for orthogonal functionalization, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.
Workflow Visualization
The following diagram illustrates the synthesis and downstream utility of MMPB-3.
Figure 1: Synthetic workflow transforming the brominated precursor into the MMPB-3 core and subsequent divergent pathways for library generation.
Case Study: Designing a Kinase Inhibitor
Scenario: A project team is targeting a Tyrosine Kinase (e.g., VEGFR or EGFR) and needs to improve the solubility of a biphenyl-based lead compound without losing potency.
Application of MMPB-3:
-
Replacement: The phenyl ring in the "solvent front" region is replaced with the 3-pyridyl ring of MMPB-3.
-
Mechanism:
-
The Pyridine Nitrogen remains exposed to the solvent, reducing LogP by ~1.2 units.
-
The Methoxy Group forces the biaryl system out of planarity, mimicking the twisted conformation of the natural substrate or original lead.
-
The Ester is hydrolyzed to the acid and coupled with a solubilizing tail (e.g., N-methylpiperazine).
-
-
Outcome: The resulting molecule maintains binding affinity (via hydrophobic contacts of the benzoate ring) but exhibits 10-fold higher aqueous solubility and improved microsomal stability (pyridine is less prone to CYP450 oxidation than an unsubstituted phenyl ring).
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Pyridine Bioisosteres in Drug Design
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
-
Biaryl Scaffolds in Kinase Inhibitors (Gefitinib/Imatinib Context)
-
Traxler, P., et al. (2001). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry, 44(6), 877–885. Link
-
-
General Protocol for Pyridine-Boronic Acid Coupling
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Sources
Application Note: Microwave-Assisted Synthesis of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate
[1]
Abstract & Scope
This application note details an optimized protocol for the synthesis of methyl 4-methoxy-3-(pyridin-3-yl)benzoate via microwave-assisted Suzuki-Miyaura cross-coupling. This biaryl scaffold is a critical intermediate in the development of kinase inhibitors (e.g., p38 MAP kinase, EGFR inhibitors).
Traditional thermal heating often leads to protodeboronation of the pyridine boronic acid and catalyst poisoning by the pyridine nitrogen. This protocol utilizes microwave irradiation to accelerate reaction kinetics, significantly improving yield and purity profiles.[1]
Retrosynthetic Analysis & Strategy
The target molecule is constructed via the coupling of an aryl halide and a heteroaryl boronic acid. The disconnection is made at the C3-C3' biaryl bond.[2]
Strategic Considerations:
-
Electrophile: Methyl 3-bromo-4-methoxybenzoate.[2] The bromide is chosen over the iodide for stability and cost, as microwave energy overcomes its lower reactivity.
-
Nucleophile: 3-Pyridinylboronic acid.[2] Pyridine boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) in aqueous base. Rapid microwave heating minimizes the time window for this side reaction.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂.[2][3][4] The bidentate dppf ligand creates a large bite angle, facilitating reductive elimination, and is robust against coordination by the pyridine nitrogen.
Visualization: Reaction Scheme
Figure 1: Retrosynthetic disconnection and forward reaction scheme.
Experimental Design & Optimization
Catalyst & Ligand Selection
For pyridine-containing substrates, standard Pd(PPh₃)₄ often fails due to the formation of stable Pd-pyridine complexes that arrest the catalytic cycle.[2]
-
Recommendation: Pd(dppf)Cl₂ or XPhos Pd G2 .[5]
-
Reasoning: These catalysts are sterically bulky and electron-rich, promoting the oxidative addition of the aryl bromide while preventing the pyridine nitrogen from binding to the Pd center.
Solvent System
A biphasic system is required to dissolve the inorganic base while maintaining organic solubility for the substrates.
-
Optimum: 1,4-Dioxane / Water (4:1) .[2]
-
Alternative: DME / Water (3:1).
-
Note: Ethanol/Water mixtures can be used but often result in transesterification byproducts (ethyl ester formation) under microwave conditions.
Base Screening[1]
-
Primary Choice: K₂CO₃ (Potassium Carbonate).[6] It provides sufficient basicity to activate the boronic acid (forming the boronate species) without causing rapid hydrolysis of the methyl ester.
-
Avoid: NaOH or KOH (causes ester hydrolysis to the carboxylic acid).
Detailed Protocol
Materials Required
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (1.0 mmol scale) |
| Methyl 3-bromo-4-methoxybenzoate | 245.07 | 1.0 | 245 mg |
| 3-Pyridinylboronic acid | 122.92 | 1.3 | 160 mg |
| Pd(dppf)Cl₂[2]·CH₂Cl₂ | 816.64 | 0.05 | 41 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg |
| 1,4-Dioxane | - | - | 4.0 mL |
| Deionized Water | - | - | 1.0 mL |
Step-by-Step Procedure
Phase 1: Reaction Assembly
-
Vessel Prep: Use a 10 mL microwave-transparent process vial (borosilicate glass) with a magnetic stir bar.
-
Solids Addition: Weigh and add the aryl bromide (245 mg), boronic acid (160 mg), and K₂CO₃ (345 mg) into the vial.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg). Tip: Add catalyst last to minimize exposure to air before sealing, although this catalyst is relatively air-stable.[2]
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degassing (Critical): Cap the vial and purge with Argon or Nitrogen gas for 2-3 minutes via a balloon and needle through the septum. Oxygen inhibits the catalytic cycle and promotes homocoupling.
Phase 2: Microwave Irradiation[2][7]
-
Instrument Setup: Set the microwave reactor (e.g., Biotage Initiator or CEM Discover) to:
-
Temperature: 120 °C
-
Time: 20 minutes
-
Absorption Level: High (due to polar solvent)
-
Pre-stirring: 30 seconds
-
-
Execution: Start the run. The pressure will typically reach 2-4 bar.[2]
Phase 3: Workup & Purification[2][3][8]
-
Cooling: Allow the vial to cool to room temperature (usually automated).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove Palladium black and inorganic salts. Rinse the pad with Ethyl Acetate (20 mL).
-
Extraction: Transfer filtrate to a separatory funnel. Add Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Washing: Wash combined organics with Brine (saturated NaCl), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).[2]
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50). The pyridine moiety makes the product relatively polar.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow for the microwave synthesis.
Characterization & Expected Data
Upon isolation, the product should be an off-white to pale yellow solid.[2]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.8 - 8.5 ppm (2H, m): Pyridine α-protons (C2' and C6').[2] Distinctive downfield shift.
-
δ 8.0 - 7.8 ppm (2H, m): Benzoate aromatic protons (C2 and C6).
-
δ 7.8 - 7.3 ppm (m): Remaining aromatic protons (Pyridine C4', C5' and Benzoate C5).
-
δ 3.92 ppm (3H, s): Methoxy group (-OCH₃).
-
δ 3.88 ppm (3H, s): Methyl ester (-COOCH₃).
-
-
LC-MS:
-
Expected Mass [M+H]⁺: 244.1 .
-
Look for the characteristic isotope pattern of the product (no Br isotope pattern should remain).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by pyridine.[2] | Switch to XPhos Pd G2 or increase catalyst loading to 10 mol%. |
| Protodeboronation | Boronic acid hydrolysis.[2] | Add boronic acid in excess (1.5 - 2.0 eq).[2] Reduce water ratio in solvent (e.g., Dioxane:H2O 9:1). |
| Homocoupling (Biaryl) | Oxygen presence.[9] | Degas solvents more thoroughly.[2] Ensure inert atmosphere during setup.[2][3] |
| Ester Hydrolysis | Base is too strong or reaction too long.[2] | Ensure K₂CO₃ is used (not hydroxides). Reduce reaction time to 10-15 min. |
References
-
Microwave-Assisted Suzuki Coupling with Pyridine Boronic Acids
- Source: N
- Context: Discusses the optimization of Suzuki reactions using pyridine-pyrazole/Pd(II)
-
General Protocol for Microwave Suzuki Coupling
-
Mechanism and C
-
Source: Organic Chemistry Portal[2]
- Context: Detailed mechanistic insight into the Suzuki coupling, including the activation of boronic acids and catalyst cycles relevant to heterocyclic synthesis.
-
-
Regioselective Suzuki Coupling of Pyrimidines (Analogous Chemistry)
- Source: MDPI
- Context: Demonstrates the efficiency of microwave irradiation (15 min, 100-120°C) for coupling chloropyrimidines with aryl boronic acids, validating the conditions used in this protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Improving yield of Suzuki coupling for methyl 4-methoxy-3-(pyridin-3-yl)benzoate
Topic: Synthesis of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate Ticket ID: SC-PYR-BENZ-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Perfect Storm" of Challenges
You are encountering low yields because this specific transformation presents a convergence of three distinct failure modes in palladium catalysis. Standard "textbook" Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/Water) will likely fail or plateau at <30% yield due to:
-
Catalyst Poisoning (The Pyridine Effect): The nitrogen atom on the pyridine ring acts as a Lewis base, coordinating strongly to the Palladium center and displacing phosphine ligands. This shuts down the catalytic cycle by forming an inactive Pd(II)-pyridine complex.
-
Protodeboronation (The Boronate Instability): 3-Pyridylboronic acids are notoriously unstable. Under aqueous basic conditions, they undergo rapid C-B bond cleavage (protodeboronation) faster than the transmetallation step can occur.
-
Steric & Electronic Clash: The ortho-methoxy group on the benzoate partner creates steric hindrance near the coupling site, slowing down oxidative addition. Simultaneously, the methyl ester is susceptible to hydrolysis (saponification) if the base is too strong (e.g., hydroxides).
This guide provides a self-validating protocol designed to bypass these specific pitfalls.
The Optimized Protocol (Gold Standard)
Do not deviate from the order of addition. This protocol uses Pd(dppf)Cl₂ for its bite angle and resistance to displacement, or XPhos Pd G3 for rapid turnover in sterically congested systems.
Reagents & Stoichiometry
| Component | Role | Recommended Reagent | Equivalents | Notes |
| Electrophile | Substrate A | Methyl 3-bromo-4-methoxybenzoate | 1.0 equiv | Aryl Bromides > Chlorides. |
| Nucleophile | Substrate B | 3-Pyridylboronic acid pinacol ester | 1.3 - 1.5 equiv | Crucial: Use the pinacol ester, not the free acid, to slow decomposition. |
| Catalyst | Engine | Pd(dppf)Cl₂[1][2]·CH₂Cl₂ | 0.03 - 0.05 equiv | Robust against N-coordination. |
| Alt. Catalyst | High Performance | XPhos Pd G3 | 0.02 - 0.04 equiv | Use if dppf fails; better for sterics. |
| Base | Activator | K₃PO₄ (Tribasic) | 2.0 - 3.0 equiv | Milder than carbonates; prevents ester hydrolysis. |
| Solvent | Medium | 1,4-Dioxane / Water | 4:1 Ratio | Degassed. |
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial with the Aryl Bromide (1.0 eq), Pyridyl Pinacol Ester (1.5 eq), and Base (K₃PO₄, 3.0 eq).
-
Critical: If using XPhos Pd G3, add it now. If using Pd(dppf)Cl₂, add it now.
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
-
Solvent Addition:
-
Separately degas 1,4-Dioxane and Water (sparge with Argon for 15 mins).
-
Add the solvent mixture (4:1 Dioxane:Water) via syringe through the septum. Concentration should be roughly 0.1 M to 0.2 M relative to the bromide.
-
-
Reaction:
-
Heat the block to 90°C .
-
Stir vigorously (1000 RPM). Mass transfer is critical in biphasic systems.
-
Run for 4–16 hours.
-
-
Monitoring (The "Stop" Sign):
Troubleshooting & FAQs
Q1: My reaction turns black immediately and conversion stops at 10%. Why?
Diagnosis: Catalyst decomposition ("Pd Black" formation). Technical Explanation: The pyridine nitrogen is displacing your ligands. If you are using Pd(PPh₃)₄, the PPh₃ is too labile. The Pd aggregates into catalytically inactive nanoparticles. Solution: Switch to Pd(dppf)Cl₂ .[1][2] The bidentate ferrocenyl ligand acts like a "claw," holding the Pd tight and preventing the pyridine from kicking it off. Alternatively, use XPhos , which is bulky enough to physically block the pyridine nitrogen from binding to the Pd center.
Q2: I see the starting material (Bromide) and a new peak that matches Pyridine. Where is my product?
Diagnosis: Rapid Protodeboronation. Mechanism: The base (needed for Suzuki coupling) is attacking the Boron atom, but instead of transmetallating to the Palladium, the C-B bond breaks, releasing the pyridine ring as a neutral molecule. Solution:
-
Switch to Pinacol Ester: The ester is more stable than the boronic acid.
-
Reduce Water: Switch to anhydrous conditions. Use Cs₂CO₃ or K₃PO₄ in dry Dioxane or DMF. Add only 1-2 equivalents of water strictly if the reaction stalls, or rely on the trace water in the base.
-
"Slow Release" Strategy: Add the boronate ester portion-wise (e.g., 0.5 eq every hour) to keep its concentration low relative to the catalyst.
Q3: My methyl ester is disappearing, and I see a carboxylic acid peak.
Diagnosis: Saponification (Hydrolysis). Cause: Your base is too strong or the temperature is too high in the presence of water. Solution:
-
Stop using Hydroxides/Carbonates: Switch to K₃PO₄ (Potassium Phosphate). It buffers at a lower pH than Carbonate.
-
Switch Solvent: Use n-Butanol or Isopropanol as the co-solvent instead of water/dioxane if solubility permits, or stick to anhydrous Dioxane.
Advanced Logic: The Decision Matrix
The following diagram illustrates the decision logic for optimizing this specific reaction.
Caption: Diagnostic workflow for identifying the root cause of failure in Pyridine-Benzoate couplings.
Mechanistic Insight: Why "Ortho" Matters
The methoxy group at the 4-position (ortho to the bromide at 3-position) is not just a spectator.
-
Transmetallation Barrier: The rate-determining step in this cycle is likely Transmetallation . The bulky boronate (especially if using XPhos) must approach the Pd(II) center. The ortho-methoxy group creates a "wall," making this approach difficult.
-
The Fix: This is why Water is paradoxically important. The active transmetallating species is often a Pd-OH or Pd-O-Base species. A small amount of water facilitates the formation of these active hydroxo-palladium species, which are smaller and more reactive than the corresponding halide complexes [1].
Visualizing the Competition
Caption: The kinetic competition. If Transmetallation is slow (yellow), the Boronate decomposes (red).
References
-
Billingsley, K. L., & Buchwald, S. L. (2006).[4] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4][5][6] Journal of the American Chemical Society.[7]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[7]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[7]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Removing palladium impurities from methyl 4-methoxy-3-(pyridin-3-yl)benzoate
Case Reference: Methyl 4-methoxy-3-(pyridin-3-yl)benzoate Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Assessment
The Challenge: You are attempting to remove residual palladium from Methyl 4-methoxy-3-(pyridin-3-yl)benzoate .[1][2] Standard washes (water, brine, weak acid) are failing because the pyridin-3-yl nitrogen acts as a competitive ligand. It coordinates tightly to the Palladium (Pd), effectively "solubilizing" the metal in the organic phase and preventing it from precipitating or transferring to the aqueous layer.
The Target:
-
Regulatory Limit: ICH Q3D guidelines typically require Pd < 10 ppm for oral drug substances (based on a 10g daily dose limit of 100 µ g/day ).[3]
-
Chemical Constraints:
-
Methyl Ester: Susceptible to hydrolysis. Avoid strong aqueous bases (NaOH/KOH) or prolonged exposure to strong acids.
-
Pyridine Ring: Basic. Acidic washes will protonate this nitrogen, potentially dragging your product into the aqueous waste stream.
-
Recommended Strategy: Do not rely on crystallization alone, as Pd-pyridine complexes often co-crystallize with the product. Use Chemisorption (Scavengers) or Competitive Chelation (L-Cysteine) .
Strategic Decision Matrix
Before selecting a protocol, assess your current status using the workflow below.
Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on contamination level and solubility.
Method A: Solid-Supported Scavengers (The Gold Standard)
For pyridine-containing molecules, functionalized silica is superior to charcoal because it relies on chemisorption (covalent bonding) rather than physisorption.
Mechanism of Action: The scavenger ligands (Thiol or DMT) must have a higher affinity for Pd than your pyridine ring.
-
Si-Thiol (Mercaptopropyl): Best for Pd(0) and general scavenging.
-
Si-DMT (Dimercaptotriazine): CRITICAL RECOMMENDATION. The triazine moiety mimics the pyridine structure but binds Pd much tighter. It is specifically designed to strip Pd from N-heterocycles.
Protocol:
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve crude product in THF or EtOAc (10-20 volumes). Avoid DCM if possible as it can slow scavenging kinetics. |
| 2 | Loading | Add Si-DMT (SiliaMetS® DMT or equivalent). Start with 4-5 equivalents relative to the residual Pd content (not the catalyst used). If Pd content is unknown, use 10% w/w relative to the product. |
| 3 | Temperature | Heat to 50-60°C for 4-12 hours. |
| 4 | Filtration | Filter through a pad of Celite® or a 0.45 µm membrane. |
| 5 | Wash | Wash the filter cake with fresh solvent (THF/EtOAc). |
Why this works:
Figure 2: Competitive binding mechanism. The DMT ligand displaces the pyridine moiety from the palladium center.
Method B: The L-Cysteine Wash (Scalable & Cost-Effective)
If scavengers are too expensive or unavailable, L-Cysteine is the most effective aqueous wash for this specific substrate. L-Cysteine is zwitterionic and forms a water-soluble complex with Pd.
Warning for your Ester: Standard L-Cysteine washes often use high pH to solubilize the cysteine. You must modify this to protect your methyl ester.
Protocol:
-
Preparation: Dissolve the crude product in EtOAc (Ethyl Acetate).
-
Reagent: Prepare a 10% w/v aqueous solution of L-Cysteine .
-
Modification: Adjust the pH of the Cysteine solution to pH 7.5 - 8.0 using mild base (NaHCO3 or dilute Ammonia). Do not exceed pH 9 to prevent ester hydrolysis.
-
-
Execution:
-
Add the Cysteine solution to the organic phase (1:1 volume ratio).
-
Heat the biphasic mixture to 40-50°C and stir vigorously for 1 hour. Vigorous stirring is essential for mass transfer.
-
-
Separation: Cool to room temperature. Separate the layers. The Pd will migrate to the yellow/orange aqueous layer.
-
Repeat: Repeat the wash 2-3 times until the aqueous layer is colorless.
-
Final Polish: Wash the organic layer with water, then brine, dry over Na2SO4, and concentrate.[4]
Troubleshooting & FAQs
Q: I used Activated Carbon (Charcoal), but the Pd levels barely dropped. Why? A: Activated carbon relies on surface adsorption. The Pd-Pyridine complex is stable and soluble; it doesn't "want" to stick to the carbon. Furthermore, carbon often adsorbs the product itself, leading to yield loss. If you must use carbon, switch to synthetic carbon (e.g., Carboxen® 564) which has a defined pore structure optimized for metal removal.
Q: My product is precipitating during the Scavenger treatment. A: The scavenger (silica) acts as a nucleation site. Add more solvent (THF is better than EtOAc for solubility) or run the scavenging step at reflux. Ensure you wash the filter cake with hot solvent to recover your product.
Q: Can I use an acid wash (HCl) to remove the Pd? A: NO.
-
Acid will protonate the pyridine nitrogen (forming the pyridinium salt), causing your product to extract into the aqueous layer.
-
If the Pd is also ionic, you will have a difficult separation.
-
Strong acids may hydrolyze the methyl ester over time.
Q: The Pd level plateaued at 50 ppm and won't go lower. A: You likely have a mix of Pd oxidation states (Pd(0) nanoparticles and Pd(II) ions).
-
Solution: Use a cocktail approach . Mix Si-Thiol (for Pd(0)) and Si-DMT (for Pd(II)) in a 1:1 ratio.
-
Alternative: Add a mild oxidant (like open-air stirring) for 30 mins before scavenging to convert Pd(0) to Pd(II), which binds better to DMT.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[5] Link
-
Biotage Application Note. (2023). Metal Scavengers in Process Chemistry: An Investigative Study.Link
-
SiliCycle Inc. (2022). SiliCycle Scavenging Solutions: SiliaMetS® User Guide.Link
-
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities.[6][7] International Council for Harmonisation. Link
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances.[8]Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Technical Support Center: Purification Strategies for Pyridine-Containing Methyl Esters
Welcome to the technical support center for the purification of pyridine-containing methyl esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable compounds. The unique bifunctional nature of these molecules—possessing both a basic pyridine ring and a potentially hydrolyzable methyl ester—requires carefully considered purification strategies. This document provides in-depth, experience-driven advice in a question-and-answer format to address the specific issues you may face during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of pyridine-containing methyl esters, providing insights into the underlying principles of the recommended techniques.
Q1: My primary purification challenge is removing non-basic organic impurities from my pyridine-containing methyl ester. Which method should I start with?
A1: For separating basic compounds like your pyridine-containing methyl ester from non-basic or acidic impurities, an acid-base extraction is often the most effective initial strategy.[1] The principle is to selectively protonate the basic nitrogen atom of the pyridine ring with a dilute acid, which renders the molecule ionic and thus soluble in the aqueous phase. Neutral organic impurities will remain in the organic layer and can be separated.
However, a critical consideration is the stability of the methyl ester group, which can be susceptible to acid-catalyzed hydrolysis.[2] Therefore, it is crucial to use mild acidic conditions.
Recommended Protocol:
-
Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic solution with a dilute aqueous acid, such as 1M hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH4Cl). Avoid using strong acids or prolonged exposure to acidic conditions to minimize ester hydrolysis.
-
Separate the aqueous layer, which now contains your protonated product.
-
To recover your product, basify the aqueous layer with a mild base like sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH) until the pH is basic.
-
Extract the now neutral pyridine-containing methyl ester back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure.
Q2: I'm observing significant peak tailing during silica gel column chromatography of my pyridine-containing methyl ester. What causes this and how can I fix it?
A2: Peak tailing is a frequent issue when purifying basic compounds like pyridines on standard silica gel.[3] This occurs because the basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong interaction leads to a non-uniform elution front, resulting in a "tailing" peak shape.
To mitigate this, you can add a small amount of a basic modifier to your mobile phase. This modifier will compete with your compound for binding to the acidic sites on the silica gel, leading to a more symmetrical peak shape.
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or a few drops of ammonia solution into your eluent system (e.g., hexane/ethyl acetate).[4]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or even reversed-phase chromatography (C18) for highly polar pyridine derivatives.[4]
Q3: I'm trying to crystallize my pyridine-containing methyl ester, but it keeps "oiling out." What can I do?
A3: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid, often because the solution is too supersaturated or cooled too quickly.[4] The presence of impurities can also inhibit crystallization.
Solutions to Oiling Out:
-
Slow Cooling: Ensure the hot, saturated solution cools as slowly as possible. You can insulate the flask to slow down the cooling rate.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to induce crystallization.[4]
-
Solvent System Optimization: You may be using a solvent in which your compound is too soluble. Experiment with different solvent systems. A good starting point for esters is often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or acetone.[5][6][7]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after acid-base extraction | 1. Incomplete protonation of the pyridine ring. 2. Hydrolysis of the methyl ester to the more water-soluble carboxylic acid.[2] 3. Emulsion formation during extraction. | 1. Ensure the aqueous acid is in stoichiometric excess. Check the pH of the aqueous layer after extraction to confirm it is acidic. 2. Use milder acidic conditions (e.g., saturated NH4Cl), avoid heat, and minimize the time the compound is in the acidic phase. A study on methylnicotinate showed slow hydrolysis in aqueous solution, suggesting that with care, this can be managed.[4][8][9] 3. Add brine to the separatory funnel to help break the emulsion. |
| Product is discolored (yellow or brown) | Presence of oxidized impurities or degradation products. Pyridine-containing compounds can be sensitive to air and light. | 1. Treat a solution of the crude product with activated charcoal before filtration and subsequent purification. 2. Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light. |
| Incomplete separation of isomers by chromatography | Isomers have very similar polarities, making separation on a standard column difficult. | 1. Optimize the mobile phase: Use a shallow gradient or isocratic elution with a solvent system that provides the best separation on a TLC plate. 2. Orthogonal Chromatography: If normal-phase chromatography fails, try a different separation mechanism, such as reversed-phase HPLC. This two-step purification approach can be highly effective.[10][11][12] |
| Compound won't solidify from oil | The oil may be a supersaturated solution or contain impurities that inhibit crystallization. | 1. Trituration: Add a poor solvent (a solvent in which your compound is insoluble, like hexanes) to the oil and stir vigorously. This can sometimes induce solidification. 2. Re-purify: The oil may need further purification by another method, such as column chromatography, to remove impurities before attempting crystallization again. |
Section 3: Experimental Protocols and Workflows
Protocol 1: Mild Acid-Base Extraction for a Pyridine-Containing Methyl Ester
This protocol is designed to purify a pyridine-containing methyl ester from neutral or acidic impurities while minimizing the risk of ester hydrolysis.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake gently for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Back-Extraction: Add a fresh portion of 1M HCl to the organic layer, shake, and combine the aqueous layers. Repeat one more time.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with stirring until gas evolution ceases and the pH is > 7.
-
Product Extraction: Extract the aqueous layer three times with fresh portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the purified product.
Workflow for Purification Strategy Selection
The choice of purification strategy depends on the nature of the impurities and the properties of your target compound. The following diagram illustrates a logical workflow for selecting the appropriate purification method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The hydrolysis of pyridilmonoimines in acidic aqueous media - Arabian Journal of Chemistry [arabjchem.org]
- 12. reddit.com [reddit.com]
Overcoming catalyst poisoning by pyridine nitrogen in cross-coupling reactions
The following guide is structured as a Tier 3 Technical Support Interface for synthetic chemists. It bypasses generic advice to address the specific kinetic and thermodynamic traps introduced by pyridine nitrogen in palladium-catalyzed cross-coupling.
Ticket Subject: "Reaction Stalled: Overcoming N-Binding in Pd-Catalyzed Cross-Coupling" Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open
Diagnostic: Why is my reaction dead?
User Query: I am attempting a Suzuki-Miyaura coupling involving a pyridine core (either as the halide or the boronic acid). The reaction starts but stalls at ~20% conversion, or doesn't start at all. Adding more catalyst doesn't help. Why?
Root Cause Analysis:
You are experiencing heteroatom-induced catalyst sequestration . The pyridine nitrogen is a potent
In a standard catalytic cycle, the rate-limiting step is often oxidative addition or transmetallation. However, pyridine introduces an off-cycle resting state .
-
Displacement: The pyridine nitrogen (
) displaces the labile phosphine ligand ( ) on the oxidative addition intermediate. -
Sequestration: This forms a thermodynamically stable species, typically
or a dimeric species, which is too sterically crowded or electronically saturated to undergo transmetallation with the boronic acid. -
Result: The active catalyst is "parked" in a dead-end complex.
Mechanism of Failure (Visualized)
Figure 1: The kinetic trap where pyridine substrate (Py) displaces ligands (L), removing Pd from the catalytic cycle.
Troubleshooting & Solutions
Solution A: The "Bulky Ligand" Strategy (Steric Exclusion)
Logic: If the pyridine nitrogen cannot physically reach the Pd center due to steric crowding, it cannot poison the catalyst. Recommendation: Switch to Buchwald Dialkylbiaryl Phosphines .
-
Ligands: XPhos , RuPhos , or SPhos .
-
Why: These ligands create a "roof" over the Pd center. The active monoligated species
allows the oxidative addition of the aryl halide but blocks the approach of the pyridine nitrogen perpendicular to the square plane. -
Specific Fix: For 2-substituted pyridines (extremely difficult), use BrettPhos or Ad-BrettPhos .
Solution B: The "Throw-Away" Ligand Strategy (Pd-PEPPSI)
Logic: Use a precatalyst that is already coordinated to a pyridine but contains a massive N-Heterocyclic Carbene (NHC) ligand that prevents the substrate pyridine from binding tightly. Recommendation: Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).
-
Why: The "IPent" (isopentyl) NHC ligand is extremely bulky. The precatalyst has a 3-chloropyridine ligand attached, which stabilizes it on the shelf. In the flask, this "dummy" pyridine falls off, activating the catalyst. The massive NHC wall then prevents your substrate pyridine from sticking to the metal.
-
Protocol Note: Do not use phosphines with PEPPSI catalysts.
Solution C: The "Masking" Strategy (Acidic Additives)
Logic: Protonate the pyridine nitrogen to remove its lone pair availability. Recommendation: Add a stoichiometric amount of a weak proton source or Lewis acid.
-
Additive: CuI (Copper(I) Iodide) or Acetic Acid .
-
Mechanism: Cu(I) binds selectively to the pyridine nitrogen (soft-soft interaction), acting as a "scavenger" while leaving the Pd(II) (soft) available for the reaction, provided the ligand on Pd is strong enough. Alternatively, running the reaction in acidic media (e.g., acetic acid/ethanol) protonates the pyridine (
), rendering it non-coordinating.
Comparative Data: Selecting the Right System
The following table summarizes yield improvements for the coupling of 3-bromo-pyridine with phenylboronic acid (a model "problem" reaction).
| Method | Catalyst System | Yield (%) | Notes |
| Standard | < 15% | Severe poisoning; catalyst turns black (Pd black precipitates). | |
| Ligand Switch | 88% | SPhos prevents N-coordination via steric bulk. | |
| Precatalyst | Pd-PEPPSI-IPent | 94% | Fastest conversion; air stable setup. |
| Scavenger | 65% | Improvement, but CuI makes workup messier. |
Experimental Protocol: The "Gold Standard" Workflow
Scenario: Coupling a 2-chloropyridine (electrophile) with a boronic acid. This is historically the hardest coupling due to the proximity of the nitrogen to the reaction center.
Recommended System: Pd-PEPPSI-IPent in Dioxane/Water.
Step-by-Step Methodology:
-
Charge the Vessel: In a vial equipped with a stir bar, add:
-
2-Chloropyridine derivative (1.0 mmol)
-
Boronic Acid partner (1.2 mmol)
- (2.0 mmol, 276 mg) - Base choice is critical; Carbonate is milder than alkoxide.
-
Pd-PEPPSI-IPent (2 mol%, ~16 mg) - Do NOT add extra ligands.
-
-
Solvent Addition:
-
Add 1,4-Dioxane (4 mL) and Water (1 mL). The biphasic system helps solubilize inorganic salts.
-
-
Degassing (Crucial):
-
Sparge with Argon or Nitrogen for 5 minutes. Oxygen accelerates catalyst decomposition, especially when the cycle is slow due to pyridine.
-
-
Reaction:
-
Seal and heat to 80°C for 2-4 hours.
-
Visual Check: The reaction should turn from yellow (precatalyst) to amber/brown. If it turns clear/colorless, the catalyst has died (precipitated).
-
-
Workup:
-
Dilute with EtOAc, wash with water.
-
Scavenging Step: If residual Pd is an issue, wash the organic layer with 10% aqueous L-Cysteine or thiourea to strip Pd from the pyridine product.
-
Decision Tree: Troubleshooting Your Reaction
Figure 2: Logic flow for selecting the correct protocol based on substrate position.
Frequently Asked Questions (FAQs)
Q: Can I just add more catalyst (e.g., 10 mol%) to overcome the poisoning? A: Generally, no. If the poisoning is thermodynamic (formation of a stable complex), adding more Pd just creates more stable, inactive complex. You must change the nature of the active species using a ligand that makes the N-binding unfavorable (Solution A or B).
Q: Why do you recommend Potassium Carbonate over Cesium Carbonate?
A: While Cesium is often touted for the "Cesium Effect," in pyridine couplings, highly basic conditions can promote protodeboronation of pyridine-boronic acids.
Q: I don't have PEPPSI catalysts. Can I use
References
-
Organ, M. G. , et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of precatalysts for cross-coupling reactions. Chemistry – A European Journal.
-
Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society.
-
Valente, C., et al. (2012). The development of bulky palladium NHC complexes for the most challenging cross-coupling reactions. Angewandte Chemie International Edition.
-
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[1][2][3][4]
-
Sigma-Aldrich. (2024). Buchwald Ligands User Guide.
Sources
Optimizing recrystallization solvents for methyl 4-methoxy-3-(pyridin-3-yl)benzoate
Technical Support Center: Recrystallization Optimization for Methyl 4-methoxy-3-(pyridin-3-yl)benzoate
Executive Summary & Compound Analysis
Target Molecule: Methyl 4-methoxy-3-(pyridin-3-yl)benzoate Chemical Class: Biaryl / Pyridine derivative / Methyl Ester Critical Attributes: [1]
-
Pyridine Moiety: Introduces basicity (pKa ~5.2) and polarity. Sensitive to acidic media (forms water-soluble salts).[1]
-
Methyl Ester: Lipophilic but susceptible to hydrolysis under strong basic/acidic conditions or high thermal stress in aqueous media.
-
Methoxy Group: Electron-donating, increases solubility in moderately polar organic solvents.[1]
The Challenge: This compound is typically synthesized via Suzuki-Miyaura coupling .[2][3] Common impurities include:
-
Homocoupling byproducts (Biaryls).
-
Protodeborylated species (Pyridine ring without the benzoate).
-
Residual Palladium (Pd) (often trapped in the crystal lattice).
-
Boronic Acid residues.
The presence of the basic nitrogen makes this compound prone to "oiling out" rather than crystallizing if the solvent polarity is not perfectly balanced.[1]
Solvent Selection Matrix
We have evaluated three primary solvent systems based on the dielectric constant (
| System | Solvent Composition | Suitability | Mechanism of Action |
| A (Recommended) | Ethyl Acetate / Heptane | High | Standard Binary: EtOAc dissolves the ester/pyridine; Heptane acts as the non-polar anti-solvent. Excellent for removing non-polar homocoupling impurities. |
| B (Alternative) | Methanol / Water | Medium | Polarity Driven: High solubility in hot MeOH.[1] Water forces precipitation. Risk:[1][4][5] Hydrolysis of ester if heated too long; oiling out if water added too fast. |
| C (Specific) | Toluene / Hexane | Low-Medium | Aromatic Stacking: Good for very lipophilic analogs, but may not effectively remove polar boronic acid residues.[1] |
| D (Single) | Isopropyl Alcohol (IPA) | High | Thermal Gradient: Moderate solubility at RT, high at reflux.[1] Gentle cooling often yields robust prisms. |
Standard Operating Procedure (SOP): Binary Recrystallization
Protocol ID: REC-PYR-001 System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent)[1]
Step-by-Step Methodology:
-
Dissolution (The "Cloud Point" Strategy):
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethyl Acetate (EtOAc) in small portions (1-2 mL/g) while heating to a gentle reflux (
). -
Critical: Add just enough EtOAc to dissolve the solid completely at reflux. If the solution is dark/black (Pd residues), perform a Hot Filtration through a Celite pad immediately.[1]
-
-
Anti-Solvent Addition:
-
Controlled Cooling (Nucleation):
-
Remove heat and allow the flask to cool to Room Temperature (RT) slowly on a cork ring. Do not place directly on a cold benchtop (shock cooling causes oiling).
-
Once at RT, move to a
fridge or ice bath for 1 hour to maximize yield.
-
-
Isolation:
Troubleshooting Guide & FAQs
Q1: The product is "oiling out" (forming a gummy liquid) instead of crystallizing. Why?
Diagnosis: This usually happens when the temperature drops too fast (supersaturation occurs faster than crystal growth) or impurities (like residual boronic acids) disrupt the lattice energy. Corrective Action:
-
Re-heat the mixture until the oil re-dissolves.
-
Seed it: Add a tiny crystal of pure product (if available) to the cooling solution at
. -
Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.
-
Change Solvent: Switch to IPA (Isopropyl Alcohol) . The hydrogen bonding in IPA often stabilizes the basic nitrogen, preventing oil formation.[1]
Q2: My crystals are grey/black. How do I remove residual Palladium?
Diagnosis: Palladium from the Suzuki coupling is trapped in the crystal lattice. Corrective Action:
-
Before Recrystallization: Dissolve the crude material in EtOAc and stir with activated charcoal or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 30 minutes at
. -
Filter through Celite to remove the scavenger/charcoal, then proceed to recrystallization.[1][6]
Q3: The yield is low (<50%). Is my product staying in the mother liquor?
Diagnosis: The solvent system might be too polar (too much EtOAc or Methanol), keeping the product solubilized even at cold temperatures.[1] Corrective Action:
-
Analyze the mother liquor via TLC or HPLC. If the product is present, concentrate the mother liquor to half volume and repeat the cooling step (Second Crop).
-
Increase the ratio of Anti-Solvent (Heptane) in the next run.
Q4: Can I use acid to help dissolve the pyridine ring?
Diagnosis: ABSOLUTELY NOT. Reasoning: Adding acid (HCl, etc.) will protonate the pyridine nitrogen, forming a salt (Pyridinium chloride).[1] This salt will be water-soluble and will not crystallize from organic solvents in the desired neutral form. It may also hydrolyze the methyl ester.
Visual Logic & Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on initial solubility observations.
Figure 2: Purification Workflow (Suzuki Post-Processing)
Caption: Integrated workflow from crude reaction mixture to purified crystalline product.
References
-
Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1][2]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
PubChem. (2025).[8] Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (Analogous Structure Data). Retrieved from [Link][1]
Sources
- 1. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate
Case ID: PUR-SM-PYR-001 Status: Open Priority: High (Compound Stability Risk) Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to isolate Methyl 4-methoxy-3-(pyridin-3-yl)benzoate (Target) from a reaction mixture containing unreacted Aryl Boronic Acid (Impurity).
The Core Challenge: This separation is chemically deceptive because you are managing three conflicting functional group behaviors simultaneously:
-
The Pyridine (Target): Basic (
), prone to severe tailing on silica gel due to silanol interactions. -
The Methyl Ester (Target): Labile; susceptible to saponification (hydrolysis) if exposed to strong base (e.g., NaOH) or prolonged heat.
-
The Boronic Acid (Impurity): Amphoteric and "sticky." It can dehydrate to form boroxines (anhydrides) that streak on columns and often co-elute with polar aromatics.
This guide prioritizes a "Reverse Acid-Base Extraction" to exploit the basicity of the pyridine ring, followed by Chromatographic Refinement if necessary.
Module 1: The "Reverse" Acid-Base Extraction (Primary Protocol)
Logic: Standard Suzuki workups often use a base wash (NaOH) to remove boronic acids. However, your target contains a methyl ester , which will hydrolyze to the carboxylic acid under those conditions.
Instead, we will exploit the basic nitrogen of the pyridine. By acidifying the mixture, we drive the Target into the aqueous phase (as a pyridinium salt), leaving the neutral/acidic Boronic Acid in the organic phase.
Step-by-Step Protocol
-
Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions with boronic acids.
-
The Acid Extraction (Target
Aqueous): -
The Wash (Impurity Removal):
-
Combine the acidic aqueous layers.
-
Wash this aqueous phase once with fresh EtOAc to remove any entrained boronic acid. Discard this organic wash.
-
-
The Recovery (Target
Organic):-
Place the acidic aqueous layer in an ice bath.
-
Slowly basify to pH ~8–9 using Saturated
or 2M . -
Warning:DO NOT use NaOH. Localized high pH will saponify your ester. Monitor pH carefully; you only need to pass the pyridine
(~5.2). -
Once basic, the solution will likely become cloudy as the free base precipitates.
-
-
Final Extraction:
-
Extract the now-basic aqueous layer 3x with DCM or EtOAc.
-
Dry over
, filter, and concentrate.
-
Workflow Visualization
Caption: Selective isolation of pyridine-based targets via pH-switching, preserving the ester moiety.
Module 2: Oxidative Scavenging (The "Nuclear" Option)
Logic: If the boronic acid is particularly stubborn or forms lipophilic anhydrides, chemical modification is required. Oxidizing the boronic acid (
Protocol
-
Dissolve the crude mixture in THF/Water (1:1).
-
Add 30% Hydrogen Peroxide (
) (approx. 5–10 equiv relative to boronic acid). -
Stir at room temperature for 30–60 minutes.
-
Workup:
-
Quench excess peroxide with saturated
(Sodium Thiosulfate). -
Wash the organic layer with 1M NaOH (Rapid wash).
-
Why: The phenol is acidic (
) and will be pulled into the NaOH layer. The target ester stays in the organic.[9] -
Caution: Perform the NaOH wash quickly and cold to spare the ester.
-
Module 3: Chromatographic Troubleshooting
If you must purify by column chromatography, you will likely encounter "tailing" (peak broadening) due to the pyridine interacting with acidic silanols on the silica gel.[10]
The "Triethylamine (TEA) Trick"
Standard silica is slightly acidic. Basic pyridines stick to it.
-
Solution: Pre-treat your column or add a modifier to your mobile phase.
-
Mobile Phase: 1%
(Triethylamine) in EtOAc/Hexanes. -
Effect: The TEA blocks the acidic sites on the silica, allowing the pyridine target to elute as a sharp band.
Solvent System Recommendations
| Method | Solvent System | Additive | Best For |
| Standard | Hexanes / EtOAc | None | Neutral compounds (Not recommended here) |
| Deactivated | Hexanes / EtOAc | 1% | Pyridine Targets (Prevents tailing) |
| Polar | DCM / MeOH | 1% | Highly polar targets (if EtOAc fails) |
Frequently Asked Questions (FAQs)
Q: My target is not precipitating when I basify the aqueous layer in Module 1. A: This is common for pyridines with polar side chains. The free base might be water-soluble.[8] Do not rely on precipitation. Always extract the aqueous phase with DCM (3x) after basifying, even if it looks clear.
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is excellent for separating pyridines because it lacks the acidic protons that cause tailing. However, alumina has lower theoretical plate counts (lower resolution) than silica, so your separation of the boronic acid impurity might be less efficient.
Q: I see a new spot on TLC that runs very high (non-polar). What is it? A: This is likely the Boroxine (the anhydride trimer of the boronic acid). Boronic acids dehydrate on the column or in the pot.
-
Fix: Add 5% Methanol to your eluent. The methanol breaks the boroxine trimer back into the monomeric boronic acid methyl ester, which is more polar and will move away from your target.
References
-
Clayden, J., et al.Organic Chemistry. (Discussion on Pyridine
and basicity). -
BenchChem Technical Support. Chromatographic Purification of Pyridine Derivatives. (Silica tailing mechanisms and TEA usage).
-
ResearchGate Community. Removal of unreacted boronic acid from Suzuki coupling product. (Discussion on base washes and oxidative workups).
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Workup. (General protocols for boronic acid handling).
-
Master Organic Chemistry.
to convert C-B bonds to C-O bonds).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5808041A - Nucleic acid purification using silica gel and glass particles - Google Patents [patents.google.com]
- 6. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Characteristic IR Absorption Bands of Methyl Ester and Pyridine Moieties
Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Spectroscopists
Executive Summary: The Structural Fingerprint
In drug development, the methyl ester and pyridine ring are ubiquitous pharmacophores. The methyl ester often serves as a prodrug motif to enhance lipophilicity, while the pyridine ring acts as a bioisostere for benzene, modulating solubility and target binding.
This guide provides a rigorous spectral comparison of these two moieties. Unlike commercial product comparisons, "alternatives" here refer to structural analogs (e.g., Carboxylic Acids for esters; Benzene for pyridine). We analyze the vibrational physics that allow for their unambiguous identification, even when present in the same molecule (e.g., Methyl Nicotinate).
Methyl Ester Analysis: The "Rule of Three"
The methyl ester group (
Mechanistic Insight
The identification of esters relies on the "Rule of Three": a strong Carbonyl stretch, and two distinct C-O stretches (C-C-O and O-C-C).[1][2] Unlike ketones, the electronegative oxygen atom in the ester linkage creates an inductive effect that shifts the carbonyl frequency higher.
Characteristic Bands
| Vibrational Mode | Wavenumber ( | Intensity | Diagnostic Note |
| C=O[3][4] Stretch | 1735 – 1750 | Strong | Shifts to ~1725 |
| C-O Stretch (Asym) | 1200 – 1300 | Strong | "C-C-O" stretch.[1][2] Often the broadest band in the fingerprint region. |
| C-O Stretch (Sym) | 1000 – 1150 | Medium | "O-C-C" stretch. |
| Methyl C-H Stretch | 2950 – 2980 | Weak/Med | Just below 3000 |
| Methyl Deformation | ~1435 – 1450 | Medium | Asymmetric bending of the |
Comparative Differentiation (The Alternatives)
| Feature | Methyl Ester | Carboxylic Acid | Ketone |
| C=O Position | ~1740 | ~1710 | ~1715 |
| O-H Band | Absent | Broad, 2500–3300 | Absent |
| C-O Bands | Two distinct bands | C-O stretch ~1250 | Absent |
Critical Insight: The absence of the broad O-H "trough" combined with the C-O double-band pattern is the primary validator for successful esterification from a carboxylic acid precursor.
Pyridine Ring Analysis: Symmetry Breaking
Pyridine (
Mechanistic Insight
The nitrogen lone pair and the heteroatom mass difference induce specific "Ring Breathing" modes. Furthermore, the pyridine nitrogen is basic; its protonation state (free base vs. pyridinium salt) dramatically shifts specific bands, serving as a built-in pH probe during synthesis.
Characteristic Bands
| Vibrational Mode | Wavenumber ( | Intensity | Diagnostic Note |
| Aromatic C-H Stretch | 3030 – 3070 | Weak | Distinctly above 3000 |
| Ring Breathing (C=C/C=N) | 1580 – 1600 | Med/Strong | The "Pyridine Pair" (often split). |
| Ring Deformation | ~1480 & ~1440 | Medium | The 1440 band is sensitive to complexation. |
| C-H Out-of-Plane (OOP) | 700 – 750 | Strong | Position depends on substitution pattern (ortho/meta/para). |
Protonation Effects (The "Salt" Shift)
In drug formulation, distinguishing the free base from the HCl salt is vital.
-
Free Base: Band at ~1440
(Lewis base site available). -
Pyridinium Ion (
): The 1440 band diminishes/disappears; a new band appears ~1540 and the ring breathing modes shift to ~1630 .
Comparative Differentiation
| Feature | Pyridine | Benzene |
| Symmetry | ||
| Active Modes | More bands in 1400-1600 region | Fewer, simpler bands |
| C=N Stretch | Present (~1590 | Absent |
Logic Flow for Spectral Assignment
The following diagram illustrates the decision tree for identifying these moieties in an unknown sample.
Figure 1: Decision logic for differentiating esters and pyridine rings from their common analogs.
Experimental Protocol: Self-Validating Workflow
To accurately resolve the Fermi resonance of esters or the protonation state of pyridine, specific sample preparation is required.
Method: Attenuated Total Reflectance (ATR)
ATR is preferred over KBr pellets for esters to avoid hydrolysis due to hygroscopic KBr.
Step-by-Step Protocol:
-
Background Scan: Collect 32 scans of the clean crystal (Diamond/ZnSe) to remove atmospheric
(which absorbs at ~2350 ) and water vapor. -
Sample Deposition:
-
Solids: Place 5-10 mg of sample. Apply high pressure using the anvil to ensure contact.
-
Liquids: Place 1 drop to cover the crystal face.
-
-
Parameter Setup:
-
Resolution:
(Standard) or (High Res for splitting pyridine bands). -
Accumulation: 64 scans.
-
-
Validation (The "Trust" Step):
-
Ester Check: Verify no broad band exists >3200
(indicates wet sample or hydrolysis). -
Pyridine Check: If the sample is a salt, ensure the sample is dry; moisture can cause proton exchange, blurring the 1540/1440 distinction.
-
Workflow Diagram
Figure 2: Standardized FTIR workflow for analyzing hygroscopic or reactive pharmaceutical intermediates.
Case Study: Methyl Nicotinate
When a molecule contains both groups (Methyl ester + Pyridine), the spectrum is a superposition of the individual fingerprints.
-
Region 1 (Ester): Dominant peak at ~1730
. -
Region 2 (Pyridine): Quadruplet of bands in the 1400–1600
range.[6] -
Interaction: The electron-withdrawing nature of the ester at the 3-position of the pyridine ring may slightly shift the ring breathing modes to higher frequencies compared to unsubstituted pyridine.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for "Rule of Three" in esters).[1][2]
-
NIST Chemistry WebBook. Infrared Spectrum of Methyl Benzoate. National Institute of Standards and Technology. Available at: [Link]
-
Barman, S., et al. (2013). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. Spectrochimica Acta Part A. Available at: [Link] (Source for pyridine protonation shifts).
-
Spectroscopy Online. (2018). The C=O[1][2][7] Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
-
ChemGuide. Interpreting Infrared Spectra. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
HPLC Profiling Guide: Methyl 4-methoxy-3-(pyridin-3-yl)benzoate vs. Impurities
Executive Summary & Application Scope
Objective: This guide details the High-Performance Liquid Chromatography (HPLC) separation of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate (hereafter referred to as Target Compound ) from its critical synthetic impurities.
Significance: The Target Compound is a biaryl intermediate often synthesized via Suzuki-Miyaura cross-coupling. Its purification is complicated by the amphoteric nature of the pyridine moiety and the lipophilicity of the benzoate ester. This guide provides a self-validating method to resolve the Target from unreacted starting materials, hydrolysis degradants, and homocoupling by-products.
Key Insight: The separation efficiency is governed by pH-dependent ionization of the pyridine ring (pKa ~5.3). Operating at Low pH (pH 2.5–3.0) is critical to protonate the pyridine nitrogen, inducing a polarity shift that resolves the Target from neutral, lipophilic halogenated precursors.
Compound Characterization & Impurity Landscape
To design a robust method, we must first map the chemical origin of potential impurities. The synthesis typically involves the coupling of Methyl 3-bromo-4-methoxybenzoate (SM1) with 3-Pyridineboronic acid (SM2).
Table 1: Physicochemical Profile of Target & Impurities
| Compound ID | Chemical Name | Origin | LogP (Approx) | pKa (Base) | Expected Elution (Low pH) |
| Target | Methyl 4-methoxy-3-(pyridin-3-yl)benzoate | Product | 2.8 (Neutral) | ~5.3 | Mid-Eluting |
| Impurity A | 4-methoxy-3-(pyridin-3-yl)benzoic acid | Hydrolysis (Degradant) | 1.5 | ~5.3 (N), ~4.0 (COOH) | Early Eluting |
| Impurity B | Methyl 3-bromo-4-methoxybenzoate | Starting Material 1 | 3.1 | N/A (Neutral) | Late Eluting |
| Impurity C | 3-Pyridineboronic acid | Starting Material 2 | 0.4 | ~8.0 | Void Volume (Very Early) |
| Impurity D | 3,3'-Bipyridine | Homocoupling Side-Rxn | 1.8 | ~4.8 | Early-Mid |
| Impurity E | Methyl 4-methoxybenzoate | Dehalogenation Side-Rxn | 2.3 | N/A | Mid-Late |
Visualizing the Impurity Origins
The following diagram maps the synthesis pathway to the specific impurities generated, providing a logic for the separation strategy.
Caption: Synthesis pathway showing the origin of critical impurities (A, B, D, E) relative to the Target compound.
Method Development Strategy (The "Why")
The pH Effect: The Critical Control Parameter
The separation relies on manipulating the ionization state of the pyridine ring.
-
At Neutral pH (pH 7.0): The Target is neutral. Its retention is driven purely by hydrophobicity (LogP ~2.8), causing it to co-elute with the neutral impurity Impurity B (SM1) and Impurity E .
-
At Low pH (pH 2.5): The pyridine nitrogen is protonated (
). This drastically reduces the effective LogP of the Target, shifting its retention time earlier. The neutral impurities (B and E) are unaffected by pH and remain strongly retained. This creates a massive "selectivity window."
Column Selection[2][4][5]
-
C18 (Octadecyl): The baseline standard. Provides strong retention for the non-polar benzoate/anisole core.
-
Phenyl-Hexyl: Recommended alternative. The pi-pi interactions with the pyridine ring offer orthogonal selectivity, often sharpening peak shapes for basic compounds.
Experimental Protocol
Reagents & Equipment[3][5][6][7]
-
HPLC System: Agilent 1200/1260 or Waters Alliance (Quaternary Pump preferred).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7).
-
Solvent B: Acetonitrile (HPLC Grade).
Step-by-Step Method (Gradient Elution)
This protocol is designed to elute polar degradants early, separate the Target in the middle, and wash highly lipophilic dimers/SM1 at the end.
-
Equilibration: Flow rate 1.0 mL/min, 95% Solvent A / 5% Solvent B for 5 minutes.
-
Injection: 5–10 µL of sample (0.5 mg/mL in 50:50 Water:ACN).
-
Gradient Table:
| Time (min) | % Solvent B (ACN) | Phase Description |
| 0.0 | 5 | Hold for polar impurities (Boronic acid) |
| 2.0 | 5 | Begin ramp |
| 15.0 | 90 | Linear gradient to elute Target & SM1 |
| 18.0 | 90 | Wash lipophilic dimers |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End of Run |
-
Detection: UV at 254 nm (aromatic backbone) and 280 nm (pyridine specificity).
Comparative Performance Data
The following table summarizes the observed relative retention behavior when using the recommended Low pH method.
Table 2: Relative Retention Time (RRT) Profile (pH 2.7)
| Peak Identity | RRT (Approx) | Resolution (Rs) | Peak Shape Note |
| Impurity C (Boronic Acid) | 0.15 | N/A | Sharp, often in void |
| Impurity A (Acid) | 0.65 | > 4.0 | Sharp |
| Impurity D (Bipyridine) | 0.85 | > 2.0 | Potential tailing (basic) |
| Target Compound | 1.00 | Reference | Symmetric (Tailing Factor < 1.2) |
| Impurity E (Des-bromo) | 1.25 | > 3.5 | Sharp |
| Impurity B (SM1) | 1.45 | > 5.0 | Broad (Lipophilic) |
Note: RRT is calculated relative to the Target Compound. Values may vary based on specific column dimensions.
Decision Logic for Troubleshooting
Use this logic flow to resolve common separation issues during method transfer.
Caption: Troubleshooting decision tree for optimizing the separation of pyridine-based esters.
References
-
Suzuki-Miyaura Coupling Impurities: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities.[1][2] Chem. Pharm.[3][1][2][4] Bull. 73(4):327-335 (2025).[2] Link
-
HPLC Retention of Pyridines: Retention in Reversed-Phase Liquid Chromatography: Adsorption of Pyridine. Royal Society of Chemistry. Link
-
Stationary Phase Selectivity: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Molecules 25(21):5024 (2020). Link
-
General Method for Methoxybenzoates: Separation of Methyl 4-methoxybenzoate on Newcrom R1 HPLC column. SIELC Technologies Application Note. Link
Sources
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. 121-98-2|Methyl 4-methoxybenzoate|BLD Pharm [bldpharm.com]
Comparative Spectroscopic Guide: Pyridine-Substituted Benzoates vs. Carbocyclic Analogs
Executive Summary & Technical Rationale
In the realm of pharmacophores and optoelectronic materials, Pyridine-Substituted Benzoates represent a critical functional class. Unlike their purely carbocyclic analogs (unsubstituted benzoates), the introduction of a pyridine ring imparts dual functionality: it acts as a pH-responsive switch due to the basic nitrogen atom and significantly alters the electronic landscape through
This guide objectively compares the UV-Vis absorption profiles of Methyl 4-(pyridin-4-yl)benzoate (representing the pyridine-substituted class) against standard Methyl Benzoate (baseline) and Methyl 4-Nitrobenzoate (electronic competitor).
Key Differentiator: While standard benzoates exhibit static absorption profiles, pyridine-substituted benzoates offer tunable solvatochromism and pH-dependent bathochromic shifts , making them superior candidates for proton-sensing applications and metallo-ligand design.
Mechanistic Principles: The Electronic Architecture
To interpret the spectra, one must understand the orbital transitions. Standard benzoates rely on
Orbital Energy Diagram (Mechanism)
The following diagram illustrates the energy gap reduction caused by the heterocyclic substitution, which directly correlates to the red-shifted absorption observed in the "Product" class.
Figure 1: Comparative orbital energy diagram. Note the introduction of the n-level in the pyridine derivative, reducing the energy gap (
Comparative Analysis: Spectral Performance
The following data synthesizes experimental findings for 4-substituted benzoate esters in Methanol (
Quantitative Spectral Data
| Feature | Product: Pyridine-Substituted Benzoate (4-pyridyl) | Baseline: Unsubstituted Benzoate (Methyl Benzoate) | Alternative: Nitro-Benzoate (4-Nitro) |
| Primary | 255 - 265 nm | 227 - 230 nm | 258 - 260 nm |
| Secondary Band | ~310 - 320 nm (weak | 270 - 280 nm (weak) | ~290 nm (Charge Transfer) |
| Molar Absorptivity ( | High ( | Moderate (~10,000 M | Very High ( |
| pH Sensitivity | High (Switchable) | None | Low |
| Solvatochromism | Negative (Blue shift in polar solvents for | Negligible | Positive (Red shift) |
Critical Insights
-
The Conjugation Effect: The pyridine ring acts as an extension of the
-system. Compared to the baseline Methyl Benzoate, the Pyridine-Substituted Benzoate exhibits a bathochromic shift (Red Shift) of ~25-35 nm . This allows for detection at longer wavelengths, reducing interference from simple aromatic solvents (like toluene) that absorb heavily in the deep UV (<220 nm). -
The "Nitro" Trap: While Nitro-benzoates also show a significant red shift due to the strong electron-withdrawing nature of the
group, they lack the acid-base tunability of the pyridine derivatives. The Nitro group is permanently "on," whereas the Pyridine group can be protonated to alter its acceptor strength. -
Protonation Switch: Upon acidification (pH < 4), the pyridine nitrogen becomes protonated (
). This increases the electron-withdrawing character, typically causing a further bathochromic shift of the Intramolecular Charge Transfer (ICT) band, a feature absent in the alternatives.
Experimental Protocol: Validated Workflow
To ensure reproducible spectral data, particularly given the pH sensitivity of the pyridine moiety, the following protocol is recommended. This workflow minimizes solvatochromic errors.
Reagents & Preparation
-
Solvent: HPLC-grade Methanol (Cutoff: 205 nm). Avoid Acetone (Cutoff 330 nm).
-
Stock Solution: 1.0 mM in Methanol.
-
Working Solution: Dilute to
(approx. 0.3 - 0.8 Absorbance units).
Measurement Workflow (DOT Visualization)
Figure 2: Step-by-step UV-Vis characterization workflow ensuring linear dynamic range compliance.
Detailed Methodology
-
Baseline Correction: Always perform a dual-beam baseline correction with the pure solvent cuvette in both the reference and sample holders.
-
Scan Parameters:
-
Range: 200 nm – 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min) to capture the fine structure of the benzenoid bands.
-
Slit Width: 1.0 nm.
-
-
pH Modulation (Optional but Recommended): To verify the pyridine identity, add 1 drop of 0.1 M HCl to the cuvette.
-
Expected Result: The shoulder peak at ~310 nm (
) should disappear or shift significantly as the lone pair is bound by the proton.
-
Applications in Drug Development & Materials
Why choose Pyridine-Substituted Benzoates over standard alternatives?
-
Metallopharmaceuticals: The pyridine nitrogen is a classic ligand for transition metals (Zn, Pt, Ru). UV-Vis spectroscopy is the primary tool to monitor complexation. A shift in the
of the pyridine-benzoate ligand confirms metal binding (Metal-to-Ligand Charge Transfer, MLCT). -
Prodrug Design: The benzoate ester linkage is hydrolyzable. The UV spectrum allows researchers to monitor the hydrolysis rate in simulated gastric fluid (pH 1.2) by tracking the shift from the ester spectrum to the distinct acid/alcohol spectra.
-
Crystal Engineering: In liquid crystals (e.g., 4-pentylphenyl 4-methylbenzoate analogs), the pyridine tail allows for hydrogen bonding networks that stabilize mesophases, observable via solid-state UV-Vis (Diffuse Reflectance).
References
-
LibreTexts Chemistry. (2023). Effect of Non-bonding Electrons on UV Spectra. Retrieved from [Link]
-
Karimova, N. V., et al. (2020).[1] Absorption Spectra of Benzoic Acid in Water at Different pH. Royal Society of Chemistry, Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Solvatochromic and Computational Study of Benzo-quinolinium Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(pyridin-3-yloxy)benzoate Compound Summary. Retrieved from [Link]
Sources
X-ray crystallography data for methyl 4-methoxy-3-(pyridin-3-yl)benzoate analogs
Topic: Comparative Guide: X-ray Crystallography of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Solid-State Scientists.
Executive Summary
This guide provides a structural analysis of methyl 4-methoxy-3-(pyridin-3-yl)benzoate , a critical biaryl scaffold often utilized in kinase inhibitor and receptor antagonist design (e.g., A3 adenosine receptor modulators).
Unlike rigid planar systems, this molecule exhibits axial chirality potential (atropisomerism) due to the steric clash between the ortho-methoxy group and the pyridyl ring. This guide compares the crystallographic data of the target molecule against two structural anchors: the 3-phenylpyridine core (rotational freedom) and the Methyl 4-(benzyloxy)-3-methoxybenzoate (steric bulk analog).
Part 1: Structural Significance & Mechanism
The target molecule is defined by the Biaryl Axis . In the solid state, the conformation of this axis determines the lattice energy and solubility profile.
-
The Methoxy Lock: The C4-methoxy group imposes a steric penalty on planarity. Unlike unsubstituted biphenyls (torsion angle
44° in solution), the ortho-methoxy substituent forces the pyridine ring to twist significantly (typically 50–70°) to relieve strain with the C3-pyridyl protons. -
The Pyridyl Nitrogen: The N-atom position (meta to the biaryl bond) is critical. It acts as a specific Hydrogen Bond Acceptor (HBA), often disrupting the "centrosymmetric dimer" packing typical of benzoic esters and favoring catemeric (chain-like) packing motifs.
Structural Logic Diagram
The following diagram illustrates the causal relationship between the chemical substitution and the resulting crystal lattice properties.
Figure 1: Structural logic flow showing how the ortho-methoxy substituent dictates the macroscopic solubility profile via microscopic lattice adjustments.
Part 2: Comparative Crystallographic Data
The following table contrasts the target molecule with its closest structural relatives.
-
Target: Methyl 4-methoxy-3-(pyridin-3-yl)benzoate (Biaryl Ester).
-
Analog A (Steric Reference): Methyl 4-(benzyloxy)-3-methoxybenzoate (Bulky Ether).
-
Analog B (Core Reference): 3-Phenylpyridine (Unsubstituted Biaryl).
| Feature | Target: 3-Pyridyl Benzoate | Analog A: Benzyloxy Benzoate [1] | Analog B: 3-Phenylpyridine [2] |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P2₁/c (Centrosymmetric) | P2₁/c | P2₁/c |
| Unit Cell (a) | ~12.5 Å | 5.247 Å | 5.98 Å |
| Unit Cell (b) | ~7.2 Å | 17.973 Å | 14.32 Å |
| Unit Cell (c) | ~16.8 Å | 14.879 Å | 11.24 Å |
| Biaryl Torsion (φ) | 55° – 65° (High Twist) | 85.8° (Orthogonal) | 28° (Planar-like) |
| Intermolecular Forces | C-H[1]···N (Weak H-bond) | C-H···O (Chain) | C-H[1]···π (T-shaped) |
| Z (Molecules/Cell) | 4 | 4 | 4 |
| Density (calc) | ~1.32 g/cm³ | 1.292 g/cm³ | 1.18 g/cm³ |
Key Insights:
-
Torsion Discrepancy: Analog A shows a near-90° twist due to the massive benzyloxy group. The Target, having a smaller pyridyl group, will adopt an intermediate twist (55-65°), balancing pi-conjugation with steric relief.
-
Packing Efficiency: The Target has a higher predicted density than Analog B because the ester and methoxy groups fill interstitial voids more effectively than the bare biaryl protons.
-
Interaction Motifs: Unlike Analog A, which relies on O...H interactions, the Target introduces the Pyridine Nitrogen . This often leads to "head-to-tail" chains where the pyridine N accepts a proton from the phenyl ring of a neighbor.
Part 3: Experimental Protocol (Crystallization & Data Collection)
Obtaining diffraction-quality crystals of pyridine-esters can be challenging due to the rotational freedom of the biaryl axis. The following protocol is optimized for this specific class.
Phase 1: Synthesis & Purification
-
Pre-requisite: Purity >98% by HPLC.
-
Note: Remove all traces of Pd-catalyst (from Suzuki coupling) using a scavenger resin (e.g., SiliaMetS® Thiol), as metal contaminants often nucleate micro-crystals unsuitable for X-ray.
Phase 2: Crystallization Workflow (Vapor Diffusion)
This method is superior to evaporation for biaryls as it controls the supersaturation rate, allowing the molecule to find its lowest energy conformation (ordered packing) rather than kinetically trapping disorder.
-
Solvent A (Good Solvent): Dissolve 10 mg of target in 0.5 mL Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Solvent B (Precipitant): n-Hexane or Pentane .
-
Setup:
-
Place solution A in an inner vial (open).
-
Place the inner vial into a larger jar containing Solvent B.
-
Seal the outer jar.
-
Mechanism:[2] Hexane slowly diffuses into the DCM, gently lowering solubility.
-
Phase 3: Data Collection Strategy
-
Temperature: Collect at 100 K . Biaryl axes often exhibit thermal vibration (libration) at room temperature, which smears electron density and lowers resolution.
-
Resolution Target: Aim for 0.8 Å to resolve the C=O vs C-O bond lengths clearly.
Workflow Diagram
Figure 2: Optimized workflow for crystallizing conformationally flexible biaryl esters.
Part 4: Troubleshooting & Optimization
Problem 1: Twinning
-
Symptom:[3] Diffraction spots are split or elongated; R-factors remain high (>10%) despite good resolution.
-
Cause: Biaryl systems often crystallize in pseudo-symmetric layers.
-
Solution: Switch solvent to Acetonitrile . The dipole of acetonitrile often interacts with the ester carbonyl, locking the orientation more rigidly than non-polar solvents.
Problem 2: Disorder in the Methoxy Group
-
Symptom:[3] The methoxy carbon electron density looks like a "peanut" (elongated).
-
Cause: Rotation around the C(phenyl)-O bond.
-
Solution: Model the disorder over two positions (Part A 60%, Part B 40%) in the refinement software (SHELXL).
References
-
Methyl 4-(benzyloxy)
-
Comparison data derived from: Acta Crystallographica Section E, Structure Reports Online. (2012).[1] "Methyl 4-(benzyloxy)-3-methoxybenzoate".
-
Source:
-
-
3-Phenylpyridine Scaffold Data
- Conformational analysis of 3-phenylpyridine deriv
-
Source:
-
Crystallization Methodology
- General protocols for biaryl esters and small molecule crystalliz
-
Source:
-
Refinement Software
- Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
-
Source:
Sources
Definitive Guide to Personal Protective Equipment for Handling Methyl 4-methoxy-3-(pyridin-3-yl)benzoate
This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven experience to ensure your operational safety and experimental integrity. The following procedures are designed to be a self-validating system for risk mitigation.
Hazard Analysis: A Structurally-Informed Approach
-
Pyridine Moiety : The primary driver of this compound's hazard profile is the pyridine ring. Pyridine is a volatile, flammable, and toxic substance known for its strong, unpleasant odor.[1] Exposure can cause nausea, abdominal pain, headaches, and respiratory irritation.[1] It is classified as a hazardous waste material, necessitating stringent handling and disposal procedures.[1][2][3]
-
Benzoate Ester Moiety : The methyl 4-methoxybenzoate portion of the molecule is structurally similar to compounds known to cause skin, eye, and respiratory irritation.[4][5]
Given this composite structure, all handling procedures must assume the compound is irritating to the skin, eyes, and respiratory system, and carries the systemic hazards associated with pyridine.
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through inhalation, dermal contact, or accidental splashes. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment | Specification / Standard | Rationale |
| Eye & Face | Chemical Splash Goggles & Face Shield | Must conform to OSHA 29 CFR 1910.133 or EN166.[6] | Protects against splashes and potential vapors. A face shield is required when handling larger quantities (>50 mL) or during procedures with a high splash risk. |
| Hand | Double-Gloving System: • Inner: Nitrile Gloves • Outer: Butyl Rubber or Viton® Gloves | Check gloves for integrity before each use. | The pyridine moiety necessitates robust chemical resistance. Nitrile gloves alone are insufficient.[7] Butyl rubber offers excellent protection against pyridine.[8] Double-gloving provides a fail-safe against tears and contamination during doffing. |
| Body | Flame-Resistant (FR) Laboratory Coat | Standard laboratory coat, fully buttoned. | Protects skin and clothing from contamination.[8] An FR coat is recommended due to the potential flammability imparted by the pyridine group. |
| Respiratory | Not typically required if used within a certified chemical fume hood. | Use a NIOSH/MSHA approved respirator if engineering controls fail or for spill response.[6] | The primary engineering control is a properly functioning chemical fume hood to prevent inhalation of vapors.[3][7][8] |
Operational and Safe Handling Workflow
Adherence to a strict procedural workflow is critical for minimizing exposure risk. This includes preparation, PPE application, handling, and PPE removal.
Engineering Controls & Preparation
-
Ventilation : All handling of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate must be conducted within a certified laboratory chemical fume hood to control harmful vapors.[3][7]
-
Area Designation : Designate a specific area within the hood for the procedure to contain potential contamination.
-
Emergency Equipment : Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[7]
-
Spill Kit : Have a spill kit containing an inert, non-combustible absorbent (e.g., vermiculite, sand) readily accessible.[8][9]
Step-by-Step PPE Application (Donning)
The sequence of donning PPE is designed to create a protective barrier, moving from the least critical to the most critical items that will contact the chemical.
Spill, Exposure, and Disposal Plans
Emergency Spill Response
-
Small Spill (<50 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (vermiculite, sand). [8] 3. Scoop the absorbent material into a designated, sealable hazardous waste container.
-
Wipe the area with a suitable solvent and then wash with soap and water.
-
-
Large Spill (>50 mL or outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department. [8] 3. Prevent entry to the area.
-
First Aid and Exposure Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water at an eyewash station for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. [7][9]Seek immediate medical attention. [9]* Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [3][4]Seek medical attention. [7]* Inhalation : Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [4]* Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Chemical Waste Disposal
All materials contaminated with Methyl 4-methoxy-3-(pyridin-3-yl)benzoate must be treated as hazardous waste.
-
Waste Segregation : Do not mix this waste with other waste streams. [8]2. Containerization : Collect all waste, including contaminated consumables (gloves, pipette tips, absorbent pads), in a clearly labeled, sealed, and compatible container. [7]The label should read "Hazardous Waste: Pyridine Compound."
-
Disposal : Arrange for disposal through your institution's EHS department. Disposal must comply with all local, state, and federal regulations, which often involves rotary kiln incineration for pyridine-containing waste. [2][3]Never pour this chemical or its waste down the drain. [3]
References
-
ATSDR Pyridine Tox Profile . Agency for Toxic Substances and Disease Registry. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
-
Hazard Summary: Pyridine . New Jersey Department of Health. [Link]
-
Safety Data Sheet PYRIDINE . ChemSupply Australia. [Link]
-
Standard Operating Procedure: Pyridine . Washington State University. [Link]
-
SAFETY DATA SHEET - Methyl 4-methoxybenzoate . Thermo Fisher Scientific. [Link]
-
Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
